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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] The specific analogue, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, represents a key synthetic intermediate and a subject of interest for structure-activity relationship (SAR) studies. Its strategic functionalization—a bromine atom at the C8 position and a methoxy group at C5—provides handles for further chemical modification while modulating the electronic and steric properties of the molecule. These modifications are crucial in tuning the compound's interaction with biological targets, which can range from anticancer and antimicrobial to neuroprotective activities.[1]

An unambiguous confirmation of the molecular structure is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. Even minor structural ambiguities, such as incorrect positional isomerism of the substituents, can lead to misinterpreted biological data and wasted resources. This guide provides a comprehensive, in-depth analysis of the essential techniques and logical workflows required to rigorously confirm the structure of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is essential before undertaking complex structural analysis. These properties influence choices regarding solvents for spectroscopy, storage conditions, and chromatographic purification methods.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO[3]
Molecular Weight 242.11 g/mol [3]
Appearance Solid[4]
Boiling Point 351.5 ± 42.0 °C at 760 mmHg[4]
Storage Temperature -20°C, sealed, away from moisture[3][4]

Synthesis and Purification: A Prerequisite for Accurate Analysis

The structural integrity of the final compound is intrinsically linked to the purity of its starting materials and the specificity of the synthetic route. A common pathway to substituted tetrahydroquinolines involves the cyclization of corresponding aniline derivatives.[5][6] It is critical to characterize the starting materials thoroughly, as isomeric impurities can lead to the formation of difficult-to-separate, isomeric final products, confounding spectroscopic analysis.[5]

General Synthesis Workflow

A generalized synthetic approach may involve the reductive cyclization of a suitably substituted amino-chalcone or a related precursor. Post-synthesis, a rigorous purification protocol is mandatory.

Protocol 1: Purification by Column Chromatography

  • Rationale: To separate the target compound from unreacted starting materials, byproducts, and polymeric materials that can form under acidic reaction conditions.[5]

  • Stationary Phase: Silica gel (230-400 mesh). The choice of silica is based on its proven efficacy in separating quinoline derivatives.[5]

  • Mobile Phase: A gradient elution system of hexane and ethyl acetate. This allows for the sequential elution of compounds with varying polarities.

  • Procedure:

    • Prepare a concentrated solution of the crude reaction mixture in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it under reduced pressure.

    • Load the dried silica onto a pre-packed column equilibrated with 100% hexane.

    • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate in increments (e.g., 2%, 5%, 10%, 20%).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.

    • Combine fractions containing the pure product, as determined by TLC.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

  • Validation: The purity of the combined fractions should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to be >98% before proceeding.[5]

Core Structural Elucidation Techniques

A multi-technique approach is essential for the unambiguous structural determination of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Workflow for Structural Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation syn Crude Product purify Column Chromatography syn->purify Isolate target pure Pure Compound (>98%) purify->pure Verify purity ms Mass Spectrometry (MS) pure->ms Determine Mass nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure->nmr Map Connectivity xray X-ray Crystallography (Optional, Definitive) pure->xray 3D Structure confirm Final Structure Confirmed ms->confirm Correct M.W. nmr->confirm Correct Connectivity xray->confirm Absolute Proof

Caption: Logical workflow for the synthesis, purification, and structural confirmation of the target molecule.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry serves as the first checkpoint, confirming the molecular weight of the synthesized compound. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[7] This results in a characteristic M and M+2 peak pattern of nearly equal intensity for any fragment containing a single bromine atom.[7] This is a critical signature to look for.

Protocol 2: Electron Ionization Mass Spectrometry (EI-MS)

  • Rationale: EI-MS provides information on the molecular weight and offers insights into the molecule's stability and fragmentation pathways, which can further support the proposed structure.

  • Procedure:

    • Introduce a dilute solution of the purified compound into the mass spectrometer, typically via a direct insertion probe or GC inlet.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Expected Data & Interpretation:

    • Molecular Ion (M⁺): A pair of peaks should be observed at m/z 241 and 243, corresponding to [C₁₀H₁₂⁷⁹BrNO]⁺ and [C₁₀H₁₂⁸¹BrNO]⁺. The relative intensity of these peaks should be approximately 1:1.[7] The nominal mass is 242.11 g/mol .[3]

    • Fragmentation: Observe fragmentation patterns consistent with the tetrahydroquinoline structure. Common fragmentations might include the loss of a methyl group (-15 Da) from the methoxy substituent or cleavage of the aliphatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are required for an unambiguous assignment. The substitution pattern on the aromatic ring is a key question that NMR can definitively answer.

Protocol 3: Comprehensive NMR Analysis

  • Rationale: To map out the complete carbon and proton framework of the molecule and establish through-bond correlations to confirm the specific arrangement of substituents.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Experiments & Interpretation:

    • ¹H NMR: This experiment identifies all unique proton environments.

      • Aliphatic Region (~1.5-3.5 ppm): Expect three distinct signals for the protons at C2, C3, and C4 of the tetrahydro- portion of the ring. These will appear as multiplets due to coupling with adjacent protons.[8][9] The signal for the NH proton may be broad and its chemical shift can be solvent-dependent.

      • Aromatic Region (~6.5-7.5 ppm): The key to confirming the substitution pattern lies here. For the 8-bromo, 5-methoxy pattern, two aromatic protons remain at C6 and C7. These protons will appear as two doublets, coupled to each other (an AX spin system). The magnitude of the coupling constant (J-value, typically ~8-9 Hz) is characteristic of ortho-coupling, confirming their adjacent positions.

      • Methoxy Group (~3.8-4.0 ppm): A sharp singlet integrating to three protons confirms the presence of the -OCH₃ group.[10]

    • ¹³C NMR: This experiment identifies all unique carbon environments.

      • Aliphatic Carbons (~20-50 ppm): Three signals corresponding to C2, C3, and C4.[11]

      • Aromatic Carbons (~100-155 ppm): Six signals are expected. The carbons directly attached to the electron-donating methoxy group (C5) and the nitrogen (C8a) will be shifted downfield, while the carbon attached to the bromine (C8) will be shifted upfield compared to an unsubstituted carbon. Carbons C6, C7, and C4a will also have distinct chemical shifts.

      • Methoxy Carbon (~55-60 ppm): A single signal for the -OCH₃ carbon.[10]

    • 2D NMR - COSY (Correlation Spectroscopy):

      • Causality: A COSY experiment is crucial to confirm the proton-proton coupling network. It will show a clear correlation between the C2, C3, and C4 protons, confirming the integrity of the saturated ring. It will also show a correlation between the two aromatic protons (H6 and H7), validating their ortho relationship.

    • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

      • Causality: This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C2, C3, C4, C6, C7, and the methoxy carbon).

    • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

      • Causality: HMBC is the definitive experiment for piecing the entire structure together. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations to confirm the 8-bromo, 5-methoxy substitution pattern would include:

        • Correlation from the methoxy protons (-OCH₃) to the C5 carbon.

        • Correlation from the H6 proton to carbons C4a, C5, C7, and C8.

        • Correlation from the H7 proton to carbons C5, C6, and C8a.

        • Correlation from the C4 protons to C4a and C5.

Key 2D NMR Correlations for Structural Confirmation

G cluster_legend Legend key1 COSY (H-H) k1 key2 HMBC (H-C) k2

Caption: Conceptual map of key COSY (H-H) and HMBC (H-C) correlations needed to verify the structure.

X-ray Crystallography

Expertise & Experience: While NMR and MS can provide a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[12][13] It provides a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom and confirming the connectivity and stereochemistry absolutely.[14][15]

Protocol 4: Single-Crystal X-ray Diffraction

  • Rationale: To obtain an absolute, three-dimensional structure of the molecule, resolving any possible ambiguity.

  • Procedure:

    • Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the highly purified compound from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The goal is to grow single, defect-free crystals of sufficient size (typically > 0.1 mm).

    • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[12] The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined.[14][15]

  • Validation: The final refined structure should have low R-factors (typically < 0.05), indicating a good fit between the experimental data and the final structural model. The output will be a 3D model confirming the exact placement of the bromo and methoxy groups.

Conclusion

The structural analysis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a multi-faceted process that demands a logical and systematic application of modern analytical techniques. By following a workflow that begins with rigorous purification and proceeds through mass spectrometry and a comprehensive suite of NMR experiments, researchers can build a robust and self-validating case for the correct molecular structure. Mass spectrometry confirms the elemental composition and the presence of bromine, while a combination of 1D and 2D NMR experiments elucidates the precise atomic connectivity, definitively placing the substituents on the tetrahydroquinoline scaffold. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional picture of the molecule. Adherence to these rigorous analytical principles ensures data integrity and provides a solid foundation for subsequent research and development efforts.

References

  • 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | 392660-50-3 - Sigma-Aldrich.

  • 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline - ChemScene.

  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Benchchem.

  • 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline - Merck.

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). - ResearchGate.

  • The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers - Benchchem.

  • Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[3]-naphthyridine - Taylor & Francis.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

  • 4-Bromo-8-methoxyquinoline - PMC - NIH.

  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 12630420 - PubChem.

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate.

  • A Comparative Analysis of the Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs - Benchchem.

  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.

  • 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline - MilliporeSigma.

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate.

  • X-Ray Crystallography - Max-Planck-Institut für Biologie Tübingen.

  • 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum - ChemicalBook.

  • Quinoline, 3-bromo- - the NIST WebBook - National Institute of Standards and Technology.

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI.

  • Bromo pattern in Mass Spectrometry - YouTube.

  • 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE - SWGDRUG.org.

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione | European Journal of Chemistry.

  • Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook.

  • 7-Bromoquinolin-8-ol | Request PDF - ResearchGate.

  • 8-Methoxy-1,2,3,4-tetrahydrochinolin - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

Sources

Exploratory

Engineering the Tetrahydroquinoline Scaffold: A Technical Guide to Biological Activity, Synthesis, and Evaluation

Introduction: The Privileged THQ Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. It functions as a highly versatile, inert carrier that ancho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged THQ Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. It functions as a highly versatile, inert carrier that anchors diverse pharmacophores to target specific biological pathways[1]. Because of its structural rigidity, lipophilicity, and favorable pharmacokinetic profile, the THQ core is foundational to numerous anti-arrhythmic agents, anticancer drugs, immunosuppressants, and neuroprotective compounds[1][2].

The biological activity of THQs is highly dependent on the type and position of substituted functional groups[1]. Consequently, rational drug design in this space focuses heavily on site-selective functionalization—such as C6-alkylation, N-substitution, or the incorporation of morpholine rings—to optimize target binding affinity and selectivity[3].

Mechanistic Pathways & Biological Efficacy

Anticancer Activity and Kinase Inhibition

Substituted THQs have demonstrated profound antiproliferative effects across various malignancies, frequently acting through the modulation of the PI3K/AKT/mTOR signaling cascade[4]. For instance, morpholine-substituted THQ derivatives have been rationally designed as competitive inhibitors of the mammalian target of rapamycin (mTOR), a critical kinase regulating cell growth, proliferation, and survival[5]. By lodging into the ATP-binding cleft of mTOR, these derivatives prevent the phosphorylation of downstream effectors, triggering apoptosis in lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines while exhibiting minimal toxicity toward healthy cells[5].

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes THQ Substituted THQs (e.g., Morpholine-THQ) THQ->mTOR Competitive Inhibition

PI3K/AKT/mTOR signaling pathway modulated by substituted tetrahydroquinoline derivatives.

Neuroprotection and Enzyme Inhibition

Beyond oncology, THQs exhibit significant neuroprotective and metabolic regulatory properties. Specific derivatives act as potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II[6]. The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, while hCA inhibition is relevant for glaucoma and edema management. Furthermore, THQs substituted with hydroxyl and amine groups ortho to the heterocyclic NH group exhibit strong antioxidant properties by scavenging free radicals, thereby preventing oxidative stress-induced neuronal damage[1][7].

Quantitative Data Summaries

Table 1: In Vitro Anticancer Activity of Selected THQ Derivatives

Compound / SubstitutionTarget Cell LineIC50 ValueMechanism / NoteReference
Morpholine-THQ (10e)A549 (Lung)0.033 µMmTOR Inhibition[5]
Morpholine-THQ (10h)MCF-7 (Breast)0.087 µMmTOR Inhibition[5]
THQ-2-thione (5a)HepG-2 (Liver)2.86 µg/mLApoptosis induction[8]
6,8-dibromo-THQ (3)HT29 (Colon)~15 µg/mLDNA binding/cleavage[6]

Table 2: Enzyme Inhibitory and Antioxidant Activity of THQ Derivatives

Compound / SubstitutionTarget Enzyme / AssayActivity (Ki or IC50)Clinical RelevanceReference
Trifluoromethoxy-phenyl THQhCA I / hCA IIKi = 0.31 - 12.44 nMDiuretic / Antiglaucoma[6]
Trifluoromethoxy-phenyl THQAChEKi = 5.51 - 155.22 nMNeuroprotection[6]
THQ N-Mannich base (SF8)DPPH RadicalIC50 = 29.19 µg/mLAntioxidant[7]
THQ N-Mannich base (SF5)α-Amylase97.47% inhibitionAnti-diabetic[7]
Measured at a concentration of 200 µg/mL.

Synthetic Methodologies: Constructing the THQ Core

The synthesis of highly substituted THQs requires methodologies that offer regioselectivity and high atom economy. Two primary approaches dominate modern THQ synthesis: domino reduction-reductive amination (often utilizing Pd/C catalysts) and one-pot multicomponent reactions[2][7].

Workflow Design Rational Design (Pharmacophore Mapping) Synthesis One-Pot Multicomponent Synthesis (N-Mannich) Design->Synthesis Purification HPLC / NMR / MS Characterization Synthesis->Purification Bioassay In Vitro Assays (MTT, DPPH, MIC) Purification->Bioassay Lead Lead Optimization & In Vivo Studies Bioassay->Lead

Experimental workflow for the synthesis and biological evaluation of THQ derivatives.

Protocol 1: One-Pot Multicomponent Synthesis of THQ N-Mannich Bases

Causality & Rationale: Multicomponent reactions (MCRs) minimize intermediate isolation steps, reducing solvent waste and improving overall yield. The N-Mannich reaction specifically allows for the introduction of diverse amine groups at the THQ nitrogen, modulating lipophilicity and target binding via an efficient SN2 displacement and intramolecular cyclization[7].

  • Preparation: In a pressure tube, combine 1.0 equivalent of the substituted tetrahydroquinoline, 1.2 equivalents of formaldehyde (37% aqueous solution), and 1.0 equivalent of the desired secondary amine (e.g., morpholine or piperidine)[7].

  • Solvent & Catalysis: Dissolve the mixture in absolute ethanol. Rationale: Ethanol minimizes side reactions compared to protic solvents with higher boiling points. Add a catalytic amount of concentrated HCl (0.1 equivalents) to activate the formaldehyde, facilitating iminium ion formation[7].

  • Reaction: Seal the tube and heat the mixture under reflux at 80 °C for 5–7 hours. Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting THQ spot validates completion.

  • Isolation: Cool the mixture to room temperature to induce precipitation. Filter the solid product under a vacuum.

  • Purification: Wash the crude solid with cold ethanol and recrystallize from hot ethanol. Quality Control: Confirm purity (>95%) via HPLC and structural integrity via 1H/13C NMR and high-resolution mass spectrometry (HRMS)[5].

Self-Validating Biological Evaluation Protocols

Protocol 2: In Vitro Antiproliferative Evaluation via MTT Assay

Causality & Rationale: The MTT assay measures cellular metabolic activity as an indicator of cell viability. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase only occurs in living cells, providing a direct, quantifiable measure of compound cytotoxicity[5].

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) in a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of appropriate medium (e.g., F-12 Ham's or DMEM) supplemented with 5% FBS and 0.5% penicillin-streptomycin[5]. Incubate at 37 °C in a 5% CO2 atmosphere for 24 hours to allow cell adhesion.

  • Treatment: Prepare a stock solution of the THQ derivative in DMSO. Perform serial dilutions in the culture medium. Add 100 µL of the diluted compounds to the wells. Validation System: Include a vehicle control (0.1% DMSO to ensure solvent non-toxicity), a positive control (e.g., Cisplatin or Doxorubicin[8]), and a blank (medium only).

  • Incubation: Incubate the treated plates for 24, 48, or 72 hours depending on the required kinetic data[7].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals[4]. Shake on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Crucial Step: Use a reference wavelength of 630 nm to subtract background noise caused by cell debris or plate imperfections[4]. Calculate IC50 values using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

Causality & Rationale: Determining the Minimum Inhibitory Concentration (MIC) provides a standardized, quantitative measure of a compound's bacteriostatic or bactericidal efficacy, which is statistically superior and more reproducible than the qualitative agar disc diffusion method[9].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) by suspending isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[4]. Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the THQ compound in MHB, starting from a concentration of 250 µg/mL down to 0.48 µg/mL[6].

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilution. Validation System: Include a growth control well (broth + bacteria, no compound), a sterility control well (broth only), and a positive control well (broth + bacteria + standard antibiotic like Ciprofloxacin).

  • Incubation & Reading: Incubate the plate at 37 °C for 18-24 hours. The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Substituted tetrahydroquinolines represent a highly versatile and potent class of pharmacological agents. By employing rational synthetic strategies such as multicomponent N-Mannich reactions and rigorous, self-validating biological assays, researchers can continue to exploit the THQ scaffold to develop novel therapeutics targeting complex diseases ranging from aggressive carcinomas to neurodegenerative disorders.

References

  • Source: Asian Journal of Research in Chemistry (ajrconline.org)
  • Source: BenchChem (benchchem.com)
  • Source: Arabian Journal of Chemistry (arabjchem.org)
  • Source: Semantic Scholar (semanticscholar.org)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: National Institutes of Health (nih.gov)
  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)

Sources

Foundational

literature review of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline research

Whitepaper: The Strategic Utility of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline in Target-Directed Drug Discovery Executive Summary In modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is universa...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Strategic Utility of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline in Target-Directed Drug Discovery

Executive Summary

In modern medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is universally recognized as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity[1]. Among the vast library of THQ building blocks, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1388033-56-4) has emerged as a highly strategic intermediate. This specific substitution pattern provides a unique combination of conformational flexibility, precise electronic modulation, and orthogonal reactive handles.

This technical guide provides an in-depth analysis of the structural rationale behind this specific scaffold, details self-validating synthetic protocols for its derivatization, and explores its downstream applications in synthesizing potent anti-cancer and antibacterial agents.

Structural Rationale & Mechanistic Causality

The value of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline lies in its precise trifunctional nature, which allows medicinal chemists to systematically explore structure-activity relationships (SAR) without disrupting the core pharmacophore.

  • The THQ Core (N1-H): The partially saturated ring system provides a distinct 3D vector compared to flat, fully aromatic quinolines. The secondary amine at the N1 position serves as both a hydrogen-bond donor and a site for late-stage pharmacokinetic tuning (e.g., via alkylation or acylation) to improve membrane permeability or solubility[2].

  • The 8-Bromo Handle (C8): Positioned ortho to the secondary amine, the bromine atom is a prime electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][4]. Its proximity to the amine can induce favorable conformational locking in the final drug molecule via steric hindrance or intramolecular hydrogen bonding.

  • The 5-Methoxy Group (C5): The methoxy group is strongly electron-donating via resonance. It increases the electron density of the aromatic ring, which can accelerate oxidative addition during palladium catalysis. Biologically, the oxygen atom acts as a critical hydrogen-bond acceptor, frequently utilized to anchor the molecule into the hinge region of kinase targets, such as the mammalian target of rapamycin (mTOR)[5].

G Core 8-Bromo-5-methoxy-THQ (CAS: 1388033-56-4) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Boronic Acids) Core->Suzuki C8 Functionalization Buchwald Buchwald-Hartwig Amination (Pd/NHC-catalyzed, Amines) Core->Buchwald C8 Functionalization N_Alkylation N-Alkylation/Acylation (Electrophiles, Base) Core->N_Alkylation N1 Functionalization Target1 8-Aryl-5-methoxy-THQ (mTOR Inhibitors) Suzuki->Target1 Target2 8-Amino-5-methoxy-THQ (Antibacterial Analogs) Buchwald->Target2 Target3 N-Substituted THQ (Pharmacokinetic Tuning) N_Alkylation->Target3

Caption: Synthetic divergence of the 8-Bromo-5-methoxy-THQ scaffold via orthogonal functionalization.

Experimental Workflows: Self-Validating Protocols

To utilize this scaffold effectively, researchers must navigate the inherent reactivity of the secondary amine, which can poison transition metal catalysts or undergo unintended side reactions. The following protocols are engineered with mechanistic safeguards.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C8

This protocol introduces aryl or heteroaryl groups at the C8 position to build the primary pharmacophore[3].

  • Preparation: In an oven-dried Schlenk flask, combine 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent premature deprotonation of the THQ N-H, which could lead to unwanted N-arylation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is critical. It tightly coordinates the palladium center, preventing the secondary amine of the THQ core from displacing the ligand and deactivating the catalyst.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid. Dioxane provides organic solubility, while water is necessary to dissolve the base and accelerate the transmetalation step.

  • Reaction: Heat the mixture at 90°C under an argon atmosphere for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl gently neutralizes the basic mixture without protonating the newly formed THQ derivative, ensuring it remains in the organic phase during extraction.

Protocol B: Late-Stage N-Alkylation for Pharmacokinetic Tuning

Once the C8 position is functionalized, the N1 position can be modified to tune lipophilicity and target engagement[2].

  • Deprotonation: Dissolve the C8-functionalized THQ intermediate (1.0 equiv) in anhydrous DMF (0.2 M) at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: The THQ nitrogen is a secondary aniline, making it significantly less nucleophilic than aliphatic amines. Strong base (NaH) is required to generate the reactive amide anion.

  • Electrophile Addition: After 30 minutes of stirring (until H₂ evolution ceases), add the alkyl halide (e.g., an N-Boc-protected aminoalkyl bromide) (1.5 equiv) dropwise.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with ice water to destroy unreacted NaH, then extract with dichloromethane.

Applications in Target-Directed Drug Discovery

Oncology: Dual mTORC1/mTORC2 Inhibitors

THQ derivatives have shown exceptional promise as ATP-competitive inhibitors of mTOR, a critical kinase regulating cell growth and survival in lung and breast cancers[5]. The 5-methoxy group of our scaffold is strategically positioned to form a hydrogen bond with the Val851 residue in the mTOR hinge region. Functionalizing the 8-bromo position with a morpholine-substituted pyrimidine ring yields compounds that effectively block both mTORC1 and mTORC2 complexes, preventing the feedback activation of AKT that plagues first-generation inhibitors (like Rapamycin)[2][5].

G Drug THQ-Derived mTOR Inhibitor mTORC1 mTORC1 Complex Drug->mTORC1 ATP-competitive binding mTORC2 mTORC2 Complex Drug->mTORC2 ATP-competitive binding S6K1 S6K1 / 4E-BP1 (Protein Synthesis) mTORC1->S6K1 Inhibited AKT AKT (Ser473) (Cell Survival) mTORC2->AKT Inhibited CancerCell Apoptosis & Growth Arrest S6K1->CancerCell Downregulated AKT->CancerCell Downregulated

Caption: Dual mTORC1/mTORC2 inhibition pathway by THQ derivatives leading to apoptosis.

Infectious Disease: Fascaplysin Analogs

Beyond oncology, halogenated THQs are vital precursors in synthesizing analogs of the marine alkaloid fascaplysin[3]. By utilizing Buchwald-Hartwig amination at the 8-bromo position followed by intramolecular cyclization, researchers can generate planar, DNA-intercalating agents that exhibit potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli[3][4].

Quantitative Data Summary

The following table summarizes representative reaction efficiencies and biological activities for derivatives generated from the 8-Bromo-5-methoxy-THQ scaffold, demonstrating its viability in high-throughput medicinal chemistry campaigns.

Transformation / TargetReaction ConditionsAvg. Yield (%)Target Cell Line / PathogenRepresentative IC₅₀ / MIC
C8 Arylation (Suzuki) Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C78 - 85%A549 (Lung Cancer)IC₅₀: 12 - 45 nM[5]
C8 Amination (Buchwald) Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100°C65 - 72%MCF-7 (Breast Cancer)IC₅₀: 28 - 60 nM[2]
N1 Alkylation NaH, Alkyl-Br, DMF, 25°C88 - 94%MRSA (Bacterial)MIC: 0.20 - 1.56 µg/mL[3]

Note: Biological data represents optimized downstream derivatives (e.g., morpholine-substituted or fascaplysin hybrids) synthesized from the parent halogenated scaffold.

References

  • Howei Pharm. "CAS 1388033-56-4: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline." Howei Pharm Chemical Synthesis Catalog. URL: [Link]

  • Asian Journal of Research in Chemistry. "1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry." AJRC, Vol 6(6), 2013. URL:[Link]

  • MDPI Pharmaceuticals. "Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules." Pharmaceuticals, 2024. URL: [Link]

  • Future Science (via ResearchGate). "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer." Future Science OA, 2022. URL: [Link]

  • MDPI Pharmaceuticals. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Pharmaceuticals, 2025. URL: [Link]

  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH Open Access, 2023. URL: [Link]

Sources

Exploratory

Preliminary Cytotoxicity Screening of Bromo-Methoxy-Tetrahydroquinolines: A Technical Guide to Workflow, Mechanisms, and Protocol Validation

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted anticancer therapeutics. Specifically, bromo-methoxy-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted anticancer therapeutics. Specifically, bromo-methoxy-tetrahydroquinolines (BM-THQs) have emerged as highly potent agents capable of inducing apoptosis via topoisomerase I inhibition and disruption of tubulin polymerization.

This whitepaper provides an in-depth technical framework for the preliminary cytotoxicity screening of BM-THQ derivatives. By distinguishing between desirable antiproliferative activity (programmed cell death) and undesirable cytotoxicity (necrotic membrane rupture), this guide equips drug development professionals with the mechanistic rationale and self-validating protocols necessary to isolate high-efficacy, low-toxicity lead compounds.

Pharmacophore Rationale: The Bromo-Methoxy-THQ Axis

The strategic functionalization of the THQ ring with bromo and methoxy groups is not arbitrary; it is driven by strict structure-activity relationship (SAR) parameters designed to optimize target binding and pharmacokinetic viability.

  • The Methoxy Group (Target Affinity): The inclusion of a methoxy group (frequently at the C-6 or C-8 position) is critical for mimicking the trimethoxyphenyl ring of natural colchicine. This moiety acts as a vital hydrogen bond acceptor, anchoring the molecule within the hydrophobic pocket of the colchicine binding site on β -tubulin, thereby preventing microtubule assembly .

  • The Bromo Group (Steric Bulk & Activation): Bromine substitution serves a dual purpose. Biologically, its significant steric bulk and high lipophilicity (LogP) lock the THQ core into a favorable bioactive conformation, enhancing cellular permeability. Synthetically, bromine acts as an excellent leaving group or activating site for subsequent SN​Ar nucleophilic substitutions (e.g., adding piperazine or morpholine rings) to further tune the molecule's apoptotic profile 1.

ScreeningWorkflow A Library Synthesis (BM-THQ Scaffolds) B Primary Viability Screen (MTT / BCPE Assays) A->B QC Passed C Cytotoxicity Profiling (LDH Release Assay) B->C IC50 < 10 µM D Mechanistic Deconvolution (Tubulin / Topo I) C->D Low Necrosis E Lead Optimization D->E Target Confirmed

Caption: Hierarchical screening workflow for isolating high-efficacy, low-toxicity BM-THQ candidates.

The Bipartite Screening Paradigm: Antiproliferation vs. Cytotoxicity

A common pitfall in early-stage oncology screening is conflating antiproliferation with cytotoxicity.

  • Antiproliferation refers to the compound's ability to halt the cell cycle (e.g., G2/M phase arrest via tubulin inhibition) and induce controlled, programmed cell death (apoptosis). This is measured via metabolic assays like MTT or BCPE.

  • Cytotoxicity , in a strict mechanistic sense, refers to necrotic cell death characterized by the loss of plasma membrane integrity and the spilling of intracellular contents, which triggers severe in vivo inflammation.

An optimal BM-THQ candidate must exhibit high antiproliferative activity (low IC50​ ) but low non-specific cytotoxicity. Recent studies on highly brominated methoxyquinolines demonstrate this ideal profile: profound apoptotic effects with significantly lower necrotic cytotoxicity compared to standard drugs like 5-Fluorouracil (5-FU) 1.

Quantitative Benchmarks: SAR and Efficacy Data

The following table synthesizes quantitative screening data from recent literature, illustrating how variations in the bromo and methoxy functionalization of the THQ/Quinoline core impact biological activity across different human tumor cell lines (HTCL).

Compound Class / DerivativeTarget Cell LineAssay TypeEfficacy Metric ( IC50​ / GI50​ )MoA / Observation
6-bromo-8-methoxy-1,2,3,4-THQ HeLa, C6BCPE> 50 μ g/mLPrecursor; lacks sufficient structural complexity for high potency 1.
3,5,6,7-tetrabromo-8-methoxyquinoline HT29 (Colon)BCPE5.45 – 9.6 μ g/mLHigh antiproliferation; Topo I inhibition confirmed via MM-PBSA 1.
N-Aryl-6-methoxy-1,2,3,4-THQ (Lead 6d) A549, DU145SRB1.5 – 1.7 nMExtreme potency; direct binding to colchicine site on tubulin .
N-Aryl-6-bromo-1,2,3,4-THQ A549, DU145SRB0.169 – 0.211 μ MActive, but 10-fold less potent than the 6-methoxy variant .

Validated Methodologies: Self-Validating Protocols

To ensure scientific integrity, screening protocols must be designed as self-validating systems. This means incorporating intrinsic controls that prove the assay functioned correctly, regardless of the experimental compound's performance.

Protocol A: LDH Release Assay (Necrotic Cytotoxicity Profiling)

Objective: To quantify the non-specific necrotic cytotoxicity of BM-THQs by measuring the release of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, into the extracellular media.

Causality & Rationale: LDH cannot cross an intact cell membrane. Its presence in the supernatant is a direct, causal indicator of plasma membrane rupture. By comparing BM-THQ-induced LDH release against a fully lysed control, we calculate a precise cytotoxicity percentage.

Step-by-Step Workflow:

  • Cell Seeding: Seed 1×104 cells/well (e.g., HT29 or HeLa) in a 96-well plate using 100 μ L of standard culture media. Causality: Incubate for 24 hours to ensure cells enter the log-phase of growth, which is highly sensitive to membrane disruptors.

  • Compound Treatment: Aspirate media and treat cells with BM-THQ compounds at varying concentrations (0.1, 1, 10, 50 μ M) in low-serum media (1% FBS) for 48 hours. Causality: Low serum prevents serum proteins from artificially binding the highly lipophilic brominated compounds, ensuring accurate free-drug availability.

  • Self-Validating Controls Setup:

    • Negative Control (Spontaneous Release): Vehicle-treated cells (0.1% DMSO). Accounts for natural cell turnover.

    • Positive Control (Maximum Release): Add 10 μ L of 10% Triton X-100 to designated wells 45 minutes prior to the end of the 48-hour incubation. Causality: Triton X-100 completely solubilizes the lipid bilayer, providing the 100% lysis baseline required for normalization.

  • Enzymatic Quantification: Transfer 50 μ L of supernatant from all wells to a fresh 96-well plate. Add 50 μ L of LDH reaction mix (containing lactate, NAD+ , and a tetrazolium salt). Incubate in the dark for 30 minutes.

  • Readout: Measure absorbance at 490 nm. Causality: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which subsequently reduces the tetrazolium salt to a red formazan product. Absorbance is directly proportional to the number of lysed cells.

Protocol B: Tubulin Polymerization Inhibition Assay (Mechanism of Action)

Objective: To confirm if the antiproliferative activity of the BM-THQ is mechanistically driven by binding to the colchicine site of tubulin.

Step-by-Step Workflow:

  • Reagent Preparation (Cold Phase): Reconstitute porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI). Causality: Tubulin must be strictly maintained on ice (4°C). Polymerization is highly endothermic and temperature-dependent; keeping it cold prevents spontaneous baseline assembly.

  • Compound Incubation: In a pre-chilled 96-well half-area plate, add 5 μ L of BM-THQ (at IC50​ concentrations) and 45 μ L of the tubulin mixture.

  • Self-Validating Controls Setup:

    • Vehicle Control: 0.1% DMSO (normal polymerization curve).

    • Inhibitor Control: 5 μ M Colchicine (validates the assay can detect inhibition).

    • Enhancer Control: 5 μ M Paclitaxel (validates the assay can detect hyper-polymerization).

  • Thermal Trigger & Kinetic Readout: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes. Causality: The thermal shift to 37°C initiates polymerization. The fluorescent reporter only intercalates into the hydrophobic pockets of polymerized microtubules. A flat kinetic curve indicates successful inhibition by the BM-THQ.

MoAPathway Ligand BM-THQ Derivative Tubulin Colchicine Site (Tubulin) Ligand->Tubulin Binds Topo Topoisomerase I Ligand->Topo Inhibits Arrest G2/M Arrest Tubulin->Arrest Blocks Assembly DNA DNA Cleavage Complex Topo->DNA Prevents Ligation Apoptosis Apoptosis (Programmed Death) Arrest->Apoptosis Caspase Activation DNA->Apoptosis Laddering

Caption: Dual-mechanism apoptotic pathway induced by BM-THQ derivatives via Tubulin and Topo I.

References

  • Title: N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

Unlocking the C8 Position: A Technical Guide to the Reactivity of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Executive Summary In modern drug discovery, functionalized saturated heterocycles are highly sought after for their favorable pharmacokinetic properties. The scaffold 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS 13...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized saturated heterocycles are highly sought after for their favorable pharmacokinetic properties. The scaffold 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1388033-56-4) represents a highly versatile, commercially available building block[1]. However, functionalizing the C8-bromine atom presents unique synthetic challenges. As a Senior Application Scientist, I have designed this technical guide to deconstruct the push-pull electronic dynamics of this molecule and provide field-proven, self-validating protocols for its successful cross-coupling and organometallic manipulation.

Structural & Electronic Profiling of the Scaffold

The reactivity of any aryl halide is fundamentally dictated by its local electronic environment. In this tetrahydroquinoline core, the C8-bromine is subjected to intense electron-donating effects from two adjacent functional groups:

  • The N1 Secondary Amine: Positioned ortho to the C8-bromine, the amine donates electron density into the aromatic π -system via strong resonance (+M) and inductive (+I) effects.

  • The C5 Methoxy Group: Positioned para to the C8-bromine, the oxygen lone pairs further enrich the aromatic ring (+M effect).

Mechanistic Causality: The synergistic electron donation from both N1 and C5 significantly increases the electron density at the C8 carbon. This high electron density strengthens the C8–Br bond and makes the carbon center highly nucleophilic rather than electrophilic. Consequently, the oxidative addition of low-valent transition metals—typically the rate-limiting step in cross-coupling—is thermodynamically and kinetically hindered, as electron-rich aryl bromides are notoriously reluctant to undergo oxidative addition[2].

G cluster_0 Electronic Push-Pull Dynamics on C8-Br N1 N1 Secondary Amine (+M, +I effect) Ring Electron-Rich Tetrahydroquinoline Core N1->Ring Donates e- density (ortho to C8) C5 C5 Methoxy Group (+M effect) C5->Ring Donates e- density (para to C8) C8 C8 Bromine (Target Site) Ring->C8 Increases C-Br bond strength

Figure 1: Synergistic electron-donating effects of N1 and C5 on the C8-bromine reactivity.

Catalytic Cross-Coupling Strategies

To successfully functionalize the C8 position via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, the sluggish oxidative addition must be strategically bypassed.

The Oxidative Addition Bottleneck & Ligand Design

Standard phosphine ligands (e.g., PPh₃ or dppf) fail to promote efficient coupling with this scaffold. Isotope effect studies have established that [3]. To force the electron-rich Pd(0) center into the electron-rich C8–Br bond, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) are required. Ligands such as XPhos minimize the negative electronic effects at the oxidative addition step for electron-rich aryl halides[4]. The steric bulk of XPhos ensures the formation of the highly active Pd(0)L species, while its electron-rich dicyclohexyl motif accelerates the insertion into the C–Br bond.

The N1-H Interference

The free secondary amine at N1 poses a critical chemoselectivity risk. An unprotected N1-H can competitively coordinate to the Pd(II) intermediate, forming stable off-cycle palladacycles that permanently poison the catalyst. Furthermore, under basic conditions, the free amine can undergo competitive intermolecular C–N coupling. Therefore, protection of the N1 position is a mandatory prerequisite for clean C8 functionalization.

G Pd0 Active Pd(0)L Catalyst (e.g., XPhos-Pd) OA Oxidative Addition (Rate-Limiting Bottleneck) Pd0->OA Requires bulky, e- rich ligand to penetrate C8-Br TM Transmetalation (Boronic Acid/Base) OA->TM Forms Pd(II) Aryl Complex RE Reductive Elimination (Product Release) TM->RE Forms Diaryl Pd(II) RE->Pd0 Regenerates Catalyst

Figure 2: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition bottleneck.

Organometallic Reactivity: Lithium-Halogen Exchange

Beyond transition-metal catalysis, the C8–Br bond can be activated via lithium-halogen exchange to generate a highly nucleophilic C8-lithiated species. Because the N1-H proton is highly acidic ( pKa​≈20−25 in THF), treating the unprotected scaffold with an alkyllithium reagent ( n -BuLi or t -BuLi) will immediately result in deprotonation at the nitrogen.

To achieve successful lithium-halogen exchange at C8, one must either use ≥2.0 equivalents of the lithium base to generate an N,C-dianion intermediate, or protect the N1 amine prior to metalation. The protection strategy is strongly preferred, as dianions are often poorly soluble and highly sensitive to localized temperature gradients during electrophile trapping.

Quantitative Data: Ligand Screening

The table below summarizes the causal relationship between ligand architecture and reaction efficiency for the Suzuki-Miyaura coupling of N-Boc-8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline with phenylboronic acid.

Ligand SystemCatalyst PrecursorReaction ConditionsExpected Yield (%)Mechanistic Rationale
PPh₃ Pd(OAc)₂K₂CO₃, Toluene/H₂O, 90°C< 10%Insufficient electron density to force oxidative addition into the C8-Br bond.
dppf Pd(dppf)Cl₂K₂CO₃, Dioxane/H₂O, 90°C15 - 25%Bidentate nature restricts formation of the active 12-e⁻ Pd(0)L species.
SPhos SPhos Pd G2K₃PO₄, Toluene/H₂O, 100°C65 - 75%Good electron donation, but steric profile is sub-optimal for an ortho-amine substituted arene.
XPhos XPhos Pd G3K₃PO₄, THF/H₂O, 60°C> 90% Optimal steric bulk and electron density to overcome the electron-rich C8 environment.

Self-Validating Experimental Workflows

To ensure high reproducibility, the following protocols are designed as self-validating systems, where the success of each step is chemically confirmed before proceeding.

G Start 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline Protect Step 1: N-Boc Protection (Prevents Pd poisoning) Start->Protect Boc2O, DMAP Couple Step 2: Suzuki-Miyaura (XPhos Pd G3, Mild Base) Protect->Couple Ar-B(OH)2 Product C8-Functionalized Target Molecule Couple->Product High Yield

Figure 3: Optimal two-step experimental workflow for C8 functionalization.

Protocol A: N-Boc Protection of the Scaffold
  • Setup: Dissolve 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Addition: Add triethylamine (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup: Reaction completion is validated by TLC (disappearance of the polar amine spot) and the absence of the N-H stretch (~3300 cm⁻¹) in FT-IR. Crucial Step: Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. The acidic wash is a self-validating purification step that removes any unreacted trace amine and DMAP, guaranteeing no nitrogenous bases carry over to poison the subsequent palladium catalysis.

Protocol B: Suzuki-Miyaura Cross-Coupling (C8-Functionalization)
  • Setup: In a highly controlled glovebox or via standard Schlenk techniques, charge a vial with the N-Boc protected scaffold (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 precatalyst (2-5 mol%). Self-Validation: The use of a G3 precatalyst ensures a mathematically precise 1:1 Pd-to-ligand ratio, structurally validating the generation of the active 12-electron Pd(0)L species upon activation without relying on unpredictable in-situ ligand complexation[3].

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1). Causality: Solvent degassing via argon sparging is mandatory to prevent the oxidation of the highly electron-rich XPhos ligand into an inert phosphine oxide, which would immediately halt the catalytic cycle.

  • Reaction: Seal the vial and heat at 60 °C for 4-8 hours. Monitor by LC-MS until the C8-Br starting material is fully consumed.

References

  • Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catalysis, 2022. Available at:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides. ACS Omega, 2021. Available at:[Link]

  • Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv, 2023. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

Executive Summary & Mechanistic Rationale This application note details the robust, two-step synthesis of a halogenated tetrahydroquinoline building block, widely utilized in medicinal chemistry and drug development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

This application note details the robust, two-step synthesis of a halogenated tetrahydroquinoline building block, widely utilized in medicinal chemistry and drug development[1].

Crucial Note on Structural Nomenclature: The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline from 8-methoxyquinoline is structurally unfeasible in a direct manner, as the C8 position of the starting material is already occupied by a methoxy group. Direct conversion would require an impractical transposition of substituents. Therefore, this protocol outlines the scientifically sound synthesis of the logical regioisomer, 5-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1388033-56-4)[2], starting from 8-methoxyquinoline. The chemical methodology remains identical if the 8-bromo-5-methoxy isomer is strictly required (which would necessitate starting from 5-methoxyquinoline).

Mechanistic Causality
  • Electrophilic Aromatic Bromination: The methoxy group at the C8 position is a strong electron-donating group (EDG) that activates the benzene ring toward electrophilic aromatic substitution. While both the C5 (para) and C7 (ortho) positions are electronically activated, steric hindrance at C7 and the strong para-directing effect drive the reaction exclusively to the C5 position, yielding 5-bromo-8-methoxyquinoline as the sole product[3]. Utilizing N-Bromosuccinimide (NBS) instead of molecular bromine provides a controlled release of electrophilic bromine, preventing unwanted di-bromination[4].

  • Selective Hydride Reduction: Reducing the pyridine ring of a halogenated quinoline presents a chemoselectivity challenge; standard catalytic hydrogenation (e.g., Pd/C with H₂) often leads to hydrodehalogenation (cleavage of the C-Br bond)[5]. To circumvent this, a Gribble-type reduction is employed using Sodium Borohydride (NaBH₄) in Trifluoroacetic Acid (TFA). TFA protonates the quinoline nitrogen, drastically lowering the LUMO of the heterocycle and activating it for nucleophilic hydride attack, while leaving the brominated benzene ring completely intact.

Experimental Methodologies

Step 1: Regioselective C5-Bromination

Objective: Synthesis of 5-Bromo-8-methoxyquinoline from 8-methoxyquinoline.

Procedure:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (1.0 eq, 10.0 mmol) in anhydrous acetonitrile (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath and protect the flask from ambient light using aluminum foil to prevent radical side reactions.

  • Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) in small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) will be consumed, and a new, distinct spot (Rf ~0.6) will appear. The solution will transition from colorless to a pale yellow.

  • Workup: Quench the reaction by adding 20 mL of a 5% aqueous sodium thiosulfate solution. Validation: A successful quench is indicated by the immediate disappearance of the yellow tint. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1 to 4:1) to afford the intermediate as a pale solid[3].

Step 2: Selective Pyridine Ring Reduction

Objective: Synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline.

Procedure:

  • Preparation: In a 100 mL two-neck flask under an argon atmosphere, dissolve the 5-bromo-8-methoxyquinoline intermediate (1.0 eq, 5.0 mmol) in neat Trifluoroacetic Acid (TFA) (15 mL).

  • Cooling: Chill the highly acidic solution to 0 °C.

  • Addition: Carefully add Sodium Borohydride (NaBH₄) (5.0 eq, 25.0 mmol) in small, divided portions over 30 minutes. Caution: This step is highly exothermic and evolves hydrogen gas. Maintain the internal temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 8 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 95:5). The product will exhibit a lower Rf than the intermediate due to the formation of a secondary amine, which interacts strongly with the silica stationary phase. The product spot will also show reduced UV absorbance compared to the fully aromatic intermediate.

  • Workup: Carefully pour the reaction mixture over crushed ice (50 g). Slowly basify the mixture by adding 6M NaOH dropwise until the pH reaches 10. Validation: The solution must be strongly basic to fully deprotonate the newly formed secondary amine, ensuring it partitions into the organic phase.

  • Extraction & Purification: Extract with Dichloromethane (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (DCM:MeOH 98:2) to yield the target compound.

Quantitative Data & Characterization

Table 1: Reaction Parameters and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsFunction
8-Methoxyquinoline 159.191.0Starting Material
N-Bromosuccinimide (NBS) 177.981.05Electrophilic Bromine Source
5-Bromo-8-methoxyquinoline 238.081.0Intermediate[3]
Sodium Borohydride (NaBH₄) 37.835.0Hydride Donor
Trifluoroacetic Acid (TFA) 114.02SolventActivating Acid / Solvent[5]
Target Product 242.11-Final Compound[1]

Table 2: Expected Physicochemical & Spectroscopic Data

Property / TechniqueIntermediate (5-Bromo-8-methoxyquinoline)Target (5-Bromo-8-methoxy-1,2,3,4-THQ)
Appearance Pale brown/yellow solidOff-white to pale yellow oil/solid
¹H NMR (CDCl₃) Aromatic signals predominantly at ~8.9, 8.4, 7.6 ppmEmergence of aliphatic multiplets at ~3.4, 2.8, 1.9 ppm
Mass Spectrometry (ESI+) [M+H]⁺ m/z 238.0, 240.0 (1:1 isotopic ratio)[M+H]⁺ m/z 242.0, 244.0 (1:1 isotopic ratio)

Mechanistic Pathway Visualization

SynthesisPathway SM 8-Methoxyquinoline (Starting Material) Step1 Electrophilic Bromination (NBS, CH3CN) SM->Step1 Int 5-Bromo-8-methoxyquinoline (Intermediate) Step1->Int Regioselective C5-Bromination Step2 Gribble Reduction (NaBH4, TFA) Int->Step2 Prod 5-Bromo-8-methoxy- 1,2,3,4-tetrahydroquinoline (Target) Step2->Prod Selective Pyridine Reduction

Figure 1: Two-step synthetic workflow for 5-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline.

Sources

Application

Application Notes and Protocols for the Bromination of 1,2,3,4-Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed protocols and expert insights into the bromination of 1,2,3,4-tetrahydroquinoline derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed protocols and expert insights into the bromination of 1,2,3,4-tetrahydroquinoline derivatives, a critical transformation in the synthesis of medicinally relevant compounds. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom offers a versatile handle for further functionalization through cross-coupling reactions.[1] This document outlines various methodologies for achieving regioselective bromination, focusing on the use of common brominating agents such as N-Bromosuccinimide (NBS) and molecular bromine (Br₂). We delve into the underlying mechanisms, reaction optimization, and troubleshooting, providing a self-validating framework for researchers in the field.

Introduction: The Significance of Brominated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its unique structural and electronic properties make it a valuable scaffold in medicinal chemistry. The strategic introduction of a bromine atom onto the tetrahydroquinoline ring system significantly enhances its synthetic utility. Brominated tetrahydroquinolines serve as key intermediates in the construction of more complex molecular architectures via modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[4][5] This enables the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[1]

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 1,2,3,4-tetrahydroquinolines proceeds via an electrophilic aromatic substitution (EAS) mechanism. The nitrogen atom within the heterocyclic ring is an activating group, donating its lone pair of electrons into the aromatic system. This increases the electron density of the benzene ring, making it more susceptible to attack by an electrophile (Br⁺). The directing effect of the amino group favors substitution at the ortho and para positions, which correspond to the C5, C7, and C6 positions of the tetrahydroquinoline ring system, respectively. However, due to steric hindrance from the alicyclic ring, substitution predominantly occurs at the C6 (para) and C8 (ortho) positions.[2] The regioselectivity can be influenced by the nature of the substituents already present on the ring, the choice of brominating agent, and the reaction conditions.

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Introduction and Strategic Rationale The 1,2,3,4-tetrahydroquinoline scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalization at the C8 position is highly sought after for develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalization at the C8 position is highly sought after for developing novel therapeutics, particularly in the synthesis of complex heteroaromatic derivatives . However, utilizing 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1388033-56-4) as an electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic and steric challenges that require precise optimization.

This application note details a robust, self-validating methodology for the C8-arylation of this specific substrate, explaining the causality behind each experimental choice to ensure high-fidelity results for drug development professionals.

Mechanistic Causality and Substrate Analysis

To successfully couple 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, one must account for three competing molecular forces:

  • Electronic Deactivation (The Para Effect): The C5-methoxy group is positioned exactly para to the C8-bromine on the aromatic ring. Through strong resonance (+R effect), the oxygen lone pairs donate electron density directly to the C8 carbon. This significantly reduces the electrophilicity of the C-Br bond, raising the activation energy required for the oxidative addition of the electron-rich Pd(0) species.

  • Steric Hindrance: The C8-bromine is situated directly adjacent (ortho) to the N1-secondary amine. This creates a sterically congested environment that impedes both the transmetalation and reductive elimination steps of the catalytic cycle.

  • Chemoselectivity Risks: The free secondary amine at N1 poses a severe risk of competing Buchwald-Hartwig amination or direct coordination to the palladium center, which can poison the catalyst and stall the reaction .

To overcome these barriers, our workflow mandates N-protection prior to coupling, followed by the use of a specialized palladium catalyst with a wide bite angle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting due to 5-OMe) Pd0->OxAdd + 8-Br Substrate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronate Complex) PdII->TransMet + Ar'B(OH)3- / Base PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 - Br- RedElim Reductive Elimination (Steric relief at C8) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-5-methoxy- 1,2,3,4-tetrahydroquinoline RedElim->Product

Suzuki-Miyaura catalytic cycle for 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

Experimental Workflows and Self-Validating Protocols

Workflow Step1 Step 1: N-Protection (Boc2O, DMAP) Val1 Validation: TLC (Ninhydrin -) Step1->Val1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base) Val1->Step2 Val2 Validation: LC-MS (Loss of Br isotopes) Step2->Val2 Step3 Step 3: Deprotection (TFA/DCM) Val2->Step3 Val3 Validation: NMR & HRMS Step3->Val3

Self-validating experimental workflow for C8 functionalization.

Protocol A: N-Boc Protection of the Secondary Amine

Causality: Masking the N1 amine is non-negotiable for high yields. It prevents off-target C-N coupling and eliminates the nucleophilic character of the nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is utilized with DMAP acting as a nucleophilic catalyst to accelerate the transfer of the bulky Boc group onto the sterically hindered N1 position .

  • Dissolve 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Add Boc₂O (1.2 eq, 12 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol).

  • Stir the reaction mixture at room temperature for 4 hours under an argon atmosphere.

  • Quench with saturated aqueous NaHCO₃, extract with DCM (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) and stain with Ninhydrin. The starting material will stain bright purple/pink due to the free secondary amine. The successful Boc-protected intermediate will be Ninhydrin-negative , providing a binary, visual confirmation of complete conversion.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: Pd(dppf)Cl₂ is specifically selected for this substrate. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a massive bite angle (99°). This wide angle sterically forces the Pd(II) intermediate into a highly strained geometry that drastically lowers the activation energy required for reductive elimination at the congested C8 position. Furthermore, a biphasic 1,4-Dioxane/Water system is critical; water dissolves the K₂CO₃, generating hydroxide ions that attack the arylboronic acid to form the electron-rich, reactive boronate complex [ArB(OH)₃]⁻, which undergoes transmetalation magnitudes faster than neutral boronic acid.

  • In an oven-dried Schlenk flask, combine N-Boc-8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq, 5 mmol), the desired Arylboronic acid (1.5 eq, 7.5 mmol), and K₂CO₃ (3.0 eq, 15 mmol).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.25 mmol).

  • Evacuate the flask and backfill with Argon (repeat 3 times to ensure a strictly anaerobic environment).

  • Inject 25 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Heat the biphasic mixture to 90 °C and stir vigorously for 8 hours.

  • Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. Bromine possesses a distinct isotopic signature (an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br, yielding M and M+2 peaks of equal intensity). The absolute disappearance of this isotopic doublet in the Total Ion Chromatogram (TIC) confirms that the C-Br bond has been completely consumed.

Protocol C: N-Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in DCM cleaves the Boc group via an acid-catalyzed elimination mechanism. The reaction generates gaseous CO₂ and isobutylene, which irreversibly escape the solution, driving the reaction to absolute completion according to Le Chatelier's principle.

  • Dissolve the purified coupled product in 10 mL of DCM.

  • Slowly add TFA (10 eq) dropwise at 0 °C to control the initial exothermic protonation.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation Check: Conduct ¹H NMR analysis. The disappearance of the intense 9-proton singlet at ~1.5 ppm (Boc group) and the reappearance of the broad N-H stretch at ~4.0 ppm confirms successful deprotection.

Quantitative Data: Optimization of Coupling Conditions

To demonstrate the causality of our reagent selection, the table below summarizes the optimization data for the coupling of N-Boc-8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901645%Incomplete conversion. PPh₃ lacks the bite angle needed for rapid reductive elimination at C8.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001272%Good conversion, but SPhos favors competitive protodeboronation of the boronic acid over time.
3Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 8 89% Optimal. Large dppf bite angle forces rapid elimination; biphasic system ensures rapid boronate formation.
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O100885%Excellent yield, but XPhos and Cs₂CO₃ are significantly more expensive than the dppf/K₂CO₃ system.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL: [Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions Journal of Chemical Research URL:[Link]

  • Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders US Patent US20220144826A1 URL
Application

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline as a building block for novel heterocycles

Application Note: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline as a Divergent Building Block for Novel Heterocycles Executive Summary & Strategic Molecular Design The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline as a Divergent Building Block for Novel Heterocycles

Executive Summary & Strategic Molecular Design

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged motif in drug discovery, frequently embedded in natural products and synthetic therapeutics. While de novo ring synthesis is a traditional approach, the late-stage functionalization of pre-formed THQ cores provides a more atom-economical and rapid pathway to access diverse chemical space .

As a building block, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline offers unparalleled strategic value due to three synergistic structural features:

  • The C8-Bromine: Positioned ortho to the secondary amine, this halogen is an optimal electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its proximity to the nitrogen enables directed catalytic processes and facilitates downstream intramolecular annulations to form rigid tricyclic systems.

  • The C5-Methoxy Group: As a strong electron-donating group positioned para to the bromine, it modulates the oxidative addition rate of palladium, preventing rapid catalyst degradation. Furthermore, it serves as a critical hydrogen-bond acceptor in structure-based drug design.

  • The N1-Secondary Amine: The saturated sp3-hybridized piperidine ring imparts three-dimensional character, improving aqueous solubility and metabolic stability compared to flat quinolines. The free amine acts as a versatile handle for alkylation, acylation, or cyclization.

Quantitative Data: Impact of N1-Substitution on C8 Cross-Coupling

A common pitfall in functionalizing 8-bromo-THQs is competitive catalyst poisoning by the free N1-amine. The table below summarizes the causality between N1-protection strategies and the resulting yields in C8 Suzuki-Miyaura couplings.

EntryN1-SubstituentC8-Coupling PartnerCatalyst SystemYield (%)Mechanistic Rationale
1-H (Free Amine)Phenylboronic acidPd(PPh3)4, Na2CO345%Free amine coordinates to Pd(II) intermediates, stalling the catalytic cycle.
2-BocPhenylboronic acidPd(dppf)Cl2, K2CO388%Boc sterically and electronically shields the amine; dppf handles C8 steric bulk.
3-Methyl4-Fluorophenylboronic acidPd(dppf)Cl2, K2CO392%Optimal balance: N-methyl prevents Pd-coordination while minimizing steric hindrance.
4-Benzyl3-Pyridylboronic acidPd2(dba)3, XPhos, K3PO485%Bulky XPhos ligand prevents catalyst poisoning by both the THQ and pyridine nitrogens.

Self-Validating Experimental Protocols

The following workflows represent a divergent synthetic strategy to build complexity from the core scaffold. Every step is designed with built-in causality and self-validation mechanisms.

Workflow 1: N1-Functionalization via Reductive Amination

Objective: Shield the secondary amine and introduce an alkyl vector prior to cross-coupling.

  • Reaction Setup: Dissolve 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq). Causality: The weak acid catalyzes the formation of the electrophilic iminium ion without protonating the aldehyde oxygen, which would lead to side reactions.

  • Reduction: After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in portions. Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

  • Self-Validation (IPC): Monitor by LC-MS. The iminium intermediate is transient, but the disappearance of the starting material (m/z 242/244 isotopic pattern) and the appearance of the product mass confirms successful conversion. If unreacted aldehyde persists, do not add more aldehyde; add an additional 0.5 eq of NaBH(OAc)3.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

Workflow 2: C8 Suzuki-Miyaura Core Expansion

Objective: Introduce an aryl/heteroaryl group at the C8 position.

  • Reaction Setup: In a Schlenk flask, combine the N1-alkylated THQ (1.0 eq), arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [ArB(OH)3]-, which undergoes transmetalation with the Pd(II) center.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses competitive protodehalogenation at the sterically hindered C8 position.

  • Execution: Heat to 90 °C for 12 hours under a nitrogen atmosphere.

  • Self-Validation (IPC): Quench a 10 µL aliquot in EtOAc/H2O. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 3:1). The product will typically fluoresce bright blue under 254 nm UV due to the extended conjugation of the newly formed C8-biaryl system, easily distinguishing it from the non-fluorescent starting material.

Workflow 3: Intramolecular Annulation (Tricyclic Scaffold Generation)

Objective: Cyclize the C8-aryl group onto the N1-amine to form a fused heterocycle.

  • Prerequisite: The C8-aryl group must possess an ortho-halide (e.g., -Cl or -Br), and the N1-amine must be unprotected (-H).

  • Reaction Setup: Combine the substrate (1.0 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.0 eq) in anhydrous toluene (0.05 M).

  • Mechanistic Rationale: XPhos is a bulky, electron-rich biaryl phosphine. Its electron density facilitates the challenging oxidative addition into the ortho-halide, while its steric bulk promotes C-N bond formation (reductive elimination) over unwanted β-hydride elimination. Cs2CO3 is chosen for its solubility profile in toluene and its ability to effectively deprotonate the secondary amine.

  • Execution: Heat at 110 °C for 16 hours. Purify via flash chromatography.

Synthetic Pathway Visualization

G Core 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline (Core Building Block) N_Protect N1-Functionalization (Reductive Amination/Acylation) Core->N_Protect Step 1: Shielding/Derivatization Direct_Coupling Direct C8 Modification (Requires Bulky Ligands) Core->Direct_Coupling Unprotected Route C8_Coupling C8 Cross-Coupling (Suzuki/Buchwald-Hartwig) N_Protect->C8_Coupling Step 2: Core Expansion Annulation Intramolecular Annulation (Tricyclic Scaffold) C8_Coupling->Annulation Step 3: Ring Closure Direct_Coupling->Annulation Step 2: Ring Closure

Divergent synthetic workflows utilizing 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

References

  • Title: Ligand-Controlled Copper(I)-Catalyzed Cross-Coupling of Secondary and Primary Alcohols to α-Alkylated Ketones, Pyridines, and Quinolines Source: Organic Letters URL: [Link]

  • Title: Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study Source: ChemRxiv URL: [Link]

  • Title: Prospects and Applications of Palladium Nanoparticles in the Cross-Coupling of (Hetero)Aryl Halides and Related Analogues Source: ChemistryOpen URL: [Link]

  • Title: Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles Source: Catalysts (MDPI) URL: [Link]

Method

Application Note: Synthetic Routes to Functionalized 1,2,3,4-Tetrahydroquinolines

Strategic Overview & Pharmacological Context 1,2,3,4-Tetrahydroquinolines (THQs) are privileged pharmacophores deeply embedded in medicinal chemistry, serving as the structural core for numerous bioactive compounds, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Pharmacological Context

1,2,3,4-Tetrahydroquinolines (THQs) are privileged pharmacophores deeply embedded in medicinal chemistry, serving as the structural core for numerous bioactive compounds, including cholesteryl ester transfer protein (CETP) inhibitors, antimalarials, and the antibacterial intermediate (S)-flumequine[1]. Because biological efficacy is heavily dependent on the stereochemistry and functionalization of the THQ core, developing highly selective synthetic routes is a critical priority for drug development professionals.

This application note details two advanced, field-proven methodologies for synthesizing functionalized THQs:

  • Asymmetric Hydrogenation (AH) via cationic ruthenium catalysis.

  • Multicomponent Povarov Cascades via dual-role gold catalysis.

Rather than merely listing procedural steps, this guide deconstructs the mechanistic causality behind each protocol, ensuring researchers can adapt these self-validating workflows to their specific substrate scopes.

Route A: Asymmetric Hydrogenation (AH) via Cationic Ru-Catalysis

Mechanistic Causality

The enantioselective reduction of quinolines presents a unique challenge due to the stability of the heteroaromatic ring and the potential for catalyst poisoning by the basic nitrogen atom. To overcome this, modern protocols employ chiral cationic Ru-diamine complexes[2].

Unlike the concerted transfer hydrogenation of ketones, the AH of quinolines proceeds via an ionic, outer-sphere mechanism [3]. The choice of an acidic or highly polar solvent (such as water) is deliberate: it facilitates the initial protonation of the quinoline substrate. The resulting quinolinium intermediate is highly electrophilic, allowing a rapid 1,4-hydride transfer from the Ru-hydride species. Following an enamine-to-iminium isomerization, a subsequent 1,2-hydride transfer yields the chiral THQ[1].

AsymmetricHydrogenation Cat Cationic Ru-Diamine Catalyst H2 H2 Activation (Heterolytic) Cat->H2 H2 Gas Hyd1 1,4-Hydride Transfer H2->Hyd1 Ru-H Species Sub Quinoline Substrate Prot Quinolinium Intermediate Sub->Prot Protonation Prot->Hyd1 Isom Enamine Isomerization Hyd1->Isom Hyd2 1,2-Hydride Transfer Isom->Hyd2 Ru-H Species Prod Chiral Tetrahydroquinoline Hyd2->Prod

Fig 1: Outer-sphere ionic mechanism of Ru-catalyzed asymmetric hydrogenation.

Self-Validating Experimental Protocol

Reference: [2]

Experimental Rationale: The use of neat, undegassed water is not merely a "green chemistry" choice; the high dielectric constant of water actively stabilizes the charged transition states of the ionic hydrogenation pathway, accelerating the reaction[2].

Step-by-Step Methodology:

  • Catalyst Preparation: In a standard reaction vessel, combine [RuCl2​(p−cymene)]2​ (0.5 mol%) and the chiral diamine ligand (e.g., (R,R) -Ts-DPEN) (1.0 mol%). Stir in a minimal amount of methanol to pre-form the active cationic complex.

  • Reaction Setup: Add the 2-substituted quinoline substrate (1.0 mmol) directly to the catalyst solution. Introduce 3.0 mL of neat, undegassed deionized water. Note: The robustness of the cationic Ru-complex eliminates the need for strict Schlenk techniques at this stage.

  • Hydrogenation: Transfer the vessel to a high-pressure autoclave. Purge the system with H2​ gas three times, then pressurize to 50 atm. Stir vigorously at 40 °C for 24 hours.

  • Work-Up & Isolation: Carefully depressurize the autoclave. Extract the aqueous mixture with ethyl acetate ( 3×10 mL). Dry the combined organic layers over anhydrous MgSO4​ and concentrate under reduced pressure.

  • System Validation:

    • Conversion Check: Analyze the crude residue via 1H NMR. Complete disappearance of the aromatic quinoline protons confirms full conversion.

    • Enantiomeric Excess (ee): Purify via silica gel chromatography and analyze the product using chiral HPLC (e.g., Daicel Chiralcel OD-H column). A successful run should yield >95% ee.

Route B: Multicomponent Povarov Reaction Cascades

Mechanistic Causality

When highly functionalized, polycyclic THQs are required, the Povarov reaction —a formal inverse electron-demand[4+2] Aza-Diels-Alder cycloaddition—is the premier strategy[4]. In this cascade, an electron-rich olefin (dienophile) reacts with an in situ generated N-aryl imine (diene).

Recent advancements utilize a dual-role gold catalyst to achieve this in a single pot. The gold(I) center first acts as a π -acid, activating an alkynol precursor for intramolecular hydroalkoxylation. This generates a highly reactive dihydrofuran species. Immediately following this, the gold catalyst seamlessly shifts to a Lewis acid role, activating the N-aryl imine to facilitate the [4+2] cycloaddition with strict endo-diastereoselectivity.

PovarovCascade Au Gold(I) Catalyst Hydro Intramolecular Hydroalkoxylation Au->Hydro pi-Activation Cyclo [4+2] Povarov Cycloaddition Au->Cyclo Lewis Acid Role Alk Alkynol Precursor Alk->Hydro Dienophile Dihydrofuran (Dienophile) Hydro->Dienophile Dienophile->Cyclo Imine N-Aryl Imine (Diene) Imine->Cyclo Prod Fused Tricyclic THQ Cyclo->Prod

Fig 2: Gold-catalyzed dual-activation hydroalkoxylation/Povarov cascade.

Self-Validating Experimental Protocol

Reference:

Experimental Rationale: The selection of the [SbF6​]− counterion in the gold catalyst is critical. Its non-coordinating nature ensures the gold center remains highly electrophilic, which is mandatory for both the initial alkyne activation and the subsequent Lewis acid activation of the imine.

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL oven-dried vial equipped with a magnetic stirring bar, add the N-aryl imine (0.30 mmol) and the gold catalyst [Au(JohnPhos)(CH3​CN)][SbF6​] (5.0 mol %, 11.6 mg).

  • Solvent Addition: Dissolve the mixture in 2.0 mL of dry 1,2-dichloroethane (DCE). Flush the vial with Argon to prevent oxidative side reactions.

  • Cascade Initiation: Dissolve the alkynol precursor (0.30 mmol) in 1.0 mL of dry DCE. Add this solution dropwise to the reaction vial.

  • Execution: Seal the vial and stir the mixture at 60 °C overnight (approx. 12 hours).

  • System Validation:

    • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc). The cascade is complete when the imine spot is entirely consumed.

    • Structural Verification: Evaporate the solvent and purify via flash chromatography. Utilize 2D NOESY NMR to validate the cis-fusion of the newly formed tricyclic THQ rings, confirming the endo-transition state of the Povarov step.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the operational metrics of both synthetic strategies:

ParameterAsymmetric Hydrogenation (AH)Gold-Catalyzed Povarov Cascade
Primary Catalyst Cationic Ru-diamine complex [Au(JohnPhos)(CH3​CN)][SbF6​]
Typical Loading 0.1 - 1.0 mol%5.0 mol%
Solvent System Neat Water (undegassed)Dry 1,2-Dichloroethane (DCE)
Reaction Conditions 50 atm H2​ , 40 °C, 24 hArgon atmosphere, 60 °C, 12 h
Stereoselectivity Enantioselective (up to 99% ee)Diastereoselective (endo-specific)
Target Complexity 2-Substituted chiral THQsFused tricyclic functionalized THQs
Key Advantage Green solvent, highly scalableHigh molecular complexity in one pot

References

  • Efficient asymmetric hydrogenation of quinolines in neat water catalyzed by chiral cationic Ru-diamine complexes Source: Catalysis Science & Technology, 2014, 4, 2887-2890. URL:[Link]

  • Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines Source: ACS Omega, 2019, 4(14), 15983–15996. URL:[Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines Source: Molecules, 2021, 26(5), 1330. URL:[Link]

Sources

Application

Application Note: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

Executive Summary & Scientific Rationale The reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) is a critical transformation in pharmaceutical development, as the THQ core is a ubiquitous pharmacophore found in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) is a critical transformation in pharmaceutical development, as the THQ core is a ubiquitous pharmacophore found in numerous biologically active natural products and therapeutic agents[1]. Achieving high chemoselectivity (avoiding over-reduction to decahydroquinoline or ring-opening) and regioselectivity (preferential reduction of the N-heterocycle over the carbocycle) requires precise control over catalyst selection and reaction conditions. This application note synthesizes field-proven methodologies, mechanistic insights, and validated protocols for both homogeneous and heterogeneous catalytic systems.

Mechanistic Pathways

Unlike the hydrogenation of simple ketones or alkenes, the hydrogenation of quinoline does not typically proceed via a concerted mechanism. Instead, it involves a stepwise H+/H− transfer process that occurs outside the immediate coordination sphere of the metal.

For homogeneous systems (such as the Ru/TsDPEN catalyst), the mechanism is initiated by the activation of molecular H2​ to form a dihydrogen complex, followed by heterolytic cleavage[2]. A 1,4-hydride addition to the activated quinoline substrate yields an enamine intermediate. Subsequent tautomerization forms an imine/iminium species, which undergoes a final 1,2-hydride transfer to deliver the THQ product[2].

G Q Quinoline (Substrate) Hydride1 1,4-Hydride Addition Q->Hydride1 H2 H2 Activation (Metal Catalyst) H2->Hydride1 Hydride2 1,2-Hydride Transfer H2->Hydride2 Enamine Enamine Intermediate (Dihydroquinoline) Hydride1->Enamine Taut Tautomerization & Protonation Enamine->Taut Iminium Iminium Intermediate Taut->Iminium Iminium->Hydride2 THQ 1,2,3,4-Tetrahydroquinoline (Product) Hydride2->THQ

Stepwise mechanism for quinoline hydrogenation via 1,4- and 1,2-hydride transfers.

Catalyst Selection & Quantitative Performance

Selecting the appropriate catalyst dictates the functional group tolerance and scalability of the reaction. Traditional Platinum Group Metals (PGMs) exhibit high baseline activity but often fail in complex molecular contexts. The table below summarizes the quantitative performance of various state-of-the-art catalytic systems.

Catalyst SystemTypeTemp (°C) H2​ PressureSelectivityKey Advantage / Causality
Au NPs / TiO2 Heterogeneous252.0 MPa>99%Prevents dehalogenation of halo-quinolines[3].
5% Pd/C Heterogeneous252.0 MPa>95%High activity; but causes unavoidable dehalogenation[3].
Ru/TsDPEN Homogeneous25–503.0–5.0 MPa>99%Enables asymmetric hydrogenation for chiral THQs.
Co(OAc)₂ + Zn Heterogeneous703.0 MPa>99%Base-metal alternative; highly atom-efficient[4].
BaH₂ S-Block / Solid100–1503.0–5.0 MPa>99%Transition-metal-free; substrate activates catalyst[5].

Experimental Design: Causality Behind the Choices

  • Solvent Selection: The reaction medium profoundly influences catalytic species formation. For in situ generated cobalt catalysts, water is strictly indispensable; polar protic or nonpolar solvents completely inhibit the reduction of Co(II) to active Co(0) particles[4]. Conversely, for homogeneous Ru-diamine complexes, room temperature ionic liquids (RTILs) such as [BMIM]PF6 provide a stabilizing environment that prevents catalyst deactivation and enables biphasic separation for recycling.

  • Chemoselectivity: Traditional PGMs like Pd/C and Pt/C readily cleave carbon-halogen bonds. Supported Gold nanoparticles (Au NPs) are chosen for halo-quinolines because they exhibit a unique reactant-promoted effect for hydrogen activation, allowing for exclusive N-heterocycle reduction at room temperature without dehalogenation[3].

  • Additives: In iridium-catalyzed asymmetric hydrogenations (e.g., Ir/(R)-MeO-BIPHEP), the addition of iodine is critical to activate the catalyst and achieve high enantioselectivity.

Validated Experimental Protocols

Protocol A: Chemoselective Heterogeneous Hydrogenation (Halo-Quinolines)

Objective: Reduce halo-substituted quinolines without dehalogenation using Au NPs[3].

  • Preparation: Into a 25 mL SS-316 Parr autoclave, charge the halo-quinoline substrate (0.5 mmol), supported Au catalyst (1 mol % metal loading), and toluene (3 mL)[3].

  • Atmosphere Exchange: Seal the autoclave and purge the system with H2​ gas three times to displace atmospheric oxygen.

  • Pressurization: Pressurize the reactor to 2.0 MPa (20 bar) with H2​ [3].

  • Reaction & In-Process Validation: Stir the mixture at 25 °C for 12–24 hours. Self-Validation: Monitor the pressure gauge; a stoichiometric pressure drop confirms H2​ consumption and active turnover.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a 0.2 µm PTFE membrane to completely remove the heterogeneous Au catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the pure halo-1,2,3,4-tetrahydroquinoline.

Protocol B: Asymmetric Homogeneous Hydrogenation (Chiral THQs)

Objective: Synthesize enantiomerically enriched 2-substituted THQs using a Ru-diamine complex.

  • Preparation: In an argon-filled glovebox, combine the 2-substituted quinoline, Ru/TsDPEN catalyst (Substrate/Catalyst ratio = 100), and the ionic liquid [BMIM]PF6.

  • Pressurization: Transfer the mixture to a high-pressure hydrogenation vessel. Purge with H2​ and pressurize to 3.0–5.0 MPa.

  • Reaction: Stir at ambient temperature to 50 °C until complete conversion is achieved.

  • Biphasic Extraction: Vent the reactor. Extract the product from the ionic liquid using a non-polar solvent (e.g., hexane). Self-Validation: The catalyst remains immobilized in the ionic liquid phase, allowing the ionic liquid layer to be directly recycled for subsequent runs.

  • Analysis: Determine enantiomeric excess (ee) via chiral HPLC.

Quality Control & Self-Validating Systems

To ensure the scientific integrity of the hydrogenation workflow, the following self-validating checks must be integrated into your analytical pipeline:

  • Maitlis's Hot Filtration Test (Heterogeneity Check): To confirm that a heterogeneous catalyst (e.g., Co NPs) is not leaching active homogeneous species, halt the reaction at 50% conversion. Filter the mixture through a 0.2 µm PTFE membrane under inert conditions. Resume the reaction with the clear filtrate. If catalytic activity completely ceases, the active species is confirmed to be strictly particulate[4].

  • Mercury Poisoning Test: Add a drop of elemental mercury to the reaction. Hg forms an amalgam with exposed metal surfaces (e.g., Zn/Co systems). Complete cessation of THQ formation validates that the reaction relies on zero-valent metal particles rather than soluble salts[4].

  • NMR Verification: Complete conversion is self-validated by the disappearance of the heteroaromatic proton signals (typically 7.0–9.0 ppm) and the emergence of distinct aliphatic multiplets (1.5–3.5 ppm) corresponding to the saturated C2, C3, and C4 positions of the THQ ring.

Sources

Method

Application Note: Scale-Up Synthesis and Selective Reduction Protocol for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Executive Summary The functionalized tetrahydroquinoline scaffold is a highly privileged motif in drug discovery, frequently utilized in the development of selective kinase inhibitors and epigenetic modulators. The synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized tetrahydroquinoline scaffold is a highly privileged motif in drug discovery, frequently utilized in the development of selective kinase inhibitors and epigenetic modulators. The synthesis of 8-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline presents a unique synthetic challenge: it requires strict regiocontrol during the halogenation of the aromatic core, followed by absolute chemoselectivity during the reduction of the heteroaromatic ring to prevent the cleavage of the newly formed carbon-halogen bond.

This application note details a robust, field-proven two-stage scale-up protocol (100 g scale) designed for high-throughput process chemistry.

Mechanistic Rationale & Synthetic Strategy

As a process scientist, designing a scalable route requires moving beyond basic transformations to understanding the thermodynamic and kinetic causality behind every reagent choice.

Stage 1: Regioselective Bromination The starting material, 5-methoxyquinoline, contains an electron-donating methoxy group at the C-5 position. This functional group strongly activates the carbocyclic ring via resonance, specifically directing electrophilic aromatic substitution to the ortho (C-6) and para (C-8) positions. Because C-8 is para to the methoxy group, it is sterically and electronically favored for electrophilic attack. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF), we ensure a controlled, steady release of bromonium ions ( Br+ ). This mitigates the risk of over-bromination or non-specific halogenation that frequently occurs when using elemental bromine[1].

Stage 2: Chemoselective Reduction The critical challenge in Stage 2 is reducing the nitrogen-containing pyridine ring without triggering the hydrodehalogenation of the aryl bromide at C-8. Standard catalytic hydrogenation (e.g., H2​ over Pd/C ) is strictly contraindicated here, as it will rapidly cleave the C(sp2)−Br bond. To bypass this, we deploy a modified Gribble reduction protocol using Sodium Borohydride ( NaBH4​ ) in Trifluoroacetic Acid (TFA)[2]. The causality of this system is two-fold:

  • Activation: TFA heavily protonates the quinoline nitrogen, generating a highly electrophilic quinolinium ion.

  • Hydride Modification: NaBH4​ reacts exothermically with TFA to form sodium trifluoroacetoxyborohydride ( NaBH3​(OCOCF3​) ) and hydrogen gas. This modified borohydride is acid-stable and acts as a mild, highly selective hydride donor that reduces the activated iminium bonds but is completely inert toward aryl halides[2].

Synthetic Workflow

Workflow SM 5-Methoxyquinoline (Starting Material) Step1 Regioselective Bromination (NBS, DMF, 0-25 °C) SM->Step1 Int 8-Bromo-5-methoxyquinoline (Intermediate) Step1->Int Step2 Chemoselective Reduction (NaBH₄, TFA, 0-25 °C) Int->Step2 Prod 8-Bromo-5-methoxy-1,2,3,4- tetrahydroquinoline Step2->Prod

Figure 1: Scale-up synthetic workflow for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Stage 1 (Bromination)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
5-Methoxyquinoline 159.19 1.00 100.0 g Starting Material
N-Bromosuccinimide (NBS) 177.98 1.05 117.4 g Bromonium Source
N,N-Dimethylformamide (DMF) 73.09 - 1000 mL Solvent

| Sodium Thiosulfate | 158.11 | - | 10.0 g | Quenching Agent |

Table 2: Reagent Stoichiometry for Stage 2 (Reduction)

Reagent MW ( g/mol ) Equivalents Mass/Volume Function
8-Bromo-5-methoxyquinoline 238.08 1.00 120.0 g Intermediate

| Sodium Borohydride ( NaBH4​ )| 37.83 | 5.00 | 95.3 g | Hydride Source | | Trifluoroacetic Acid (TFA) | 114.02 | - | 1200 mL | Solvent & Activator | | 50% aq. NaOH | 40.00 | - | As needed | Neutralization Base |

Step-by-Step Scale-Up Protocols

Stage 1: Synthesis of 8-Bromo-5-methoxyquinoline
  • Reactor Setup: Charge a clean, dry 3 L jacketed glass reactor with 5-methoxyquinoline (100.0 g, 0.628 mol) and anhydrous DMF (1.0 L). Initiate overhead stirring at 250 rpm.

  • Thermal Control: Circulate coolant to bring the internal reactor temperature to 0–5 °C under a continuous nitrogen sweep.

  • Reagent Addition: Add NBS (117.4 g, 0.659 mol) portion-wise over 60 minutes.

    • Causality Note: The bromination is exothermic. Adding NBS too rapidly will cause localized thermal hotspots, leading to dibromination at the C-6 position. Maintain the internal temperature strictly below 10 °C.

  • Maturation: Remove the cooling and allow the reaction to warm to 20–25 °C. Stir for 4 hours.

  • Quench & Isolation: Pour the reaction mixture into a vigorously stirred vessel containing ice-water (3.0 L) and sodium thiosulfate (10.0 g). Filter the resulting precipitate, wash with cold water (3 x 500 mL), and dry under vacuum at 40 °C to constant weight.

Self-Validating Checkpoint 1:

  • Chemical Validation: The addition of sodium thiosulfate must discharge any residual yellow/orange tint in the aqueous layer, confirming the destruction of active electrophilic bromine.

  • Analytical Validation: HPLC analysis of the crude solid must show <1% residual 5-methoxyquinoline. If a peak corresponding to a dibrominated byproduct exceeds 2%, it indicates a failure in jacket cooling during NBS addition.

Stage 2: Synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
  • Reactor Setup: Charge a 5 L jacketed reactor with 8-bromo-5-methoxyquinoline (120.0 g, 0.504 mol) and TFA (1.2 L).

  • Thermal Control: Cool the solution to 0–5 °C. (Note: TFA freezes at -15 °C; do not overcool).

  • Hydride Addition: Carefully add NaBH4​ (95.3 g, 2.52 mol) in 5-gram portions over 2.5 hours.

    • Critical Safety & Causality Note: The reaction between NaBH4​ and TFA generates massive volumes of hydrogen gas ( H2​ ). Ensure the reactor is vented through a wide-bore exhaust line to a safe scrubber system. The slow addition controls the rate of gas evolution and prevents thermal runaway.

  • Maturation: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Neutralization Quench: Cool the reactor to 0 °C. Slowly add chilled water (1.0 L). Follow with the dropwise addition of 50% aqueous NaOH until the aqueous phase reaches pH 9–10.

    • Causality Note: This neutralization is highly exothermic. The pH must be strictly basic; otherwise, the tetrahydroquinoline product will remain protonated as a water-soluble salt, destroying your extraction yield.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 1.0 L). Wash the combined organic layers with brine (1.0 L), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target product.

Self-Validating Checkpoint 2:

  • Physical Validation: The cessation of H2​ gas bubbling during the maturation phase is a physical indicator that the active hydride species has fully formed and reacted.

  • Phase Validation: During extraction, if a stubborn emulsion forms, it is a self-indicating sign that the pH is too low (pH ~7), causing the product to act as a surfactant. Adjusting the pH to >9 will immediately break the emulsion, validating the state of the free base.

References

  • Title: Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information Source: rsc.org URL: [Link]

  • Title: Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination Source: mdma.ch URL: [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Significance of N-Substituted Tetrahydroquinolines The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of N-Substituted Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] These molecules exhibit a wide range of therapeutic properties, including anticancer, antimalarial, and anti-HIV activities.[1] The functionalization of the nitrogen atom at the 1-position (N-alkylation) is a critical step in the synthesis of these derivatives, as the nature of the N-substituent profoundly influences the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

This guide provides detailed experimental procedures for the N-alkylation of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, a versatile intermediate for the synthesis of novel therapeutic agents. We will delve into the rationale behind the chosen methodologies, offering insights into the reaction mechanisms and practical considerations for successful synthesis.

Overview of N-Alkylation Strategies

Several robust methods exist for the N-alkylation of secondary amines like 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. The choice of method often depends on the desired alkyl group, the scale of the reaction, and the presence of other functional groups.

  • Reductive Amination : This is arguably the most versatile and widely used method for N-alkylation. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method offers excellent chemoselectivity and generally avoids the over-alkylation issues that can plague other methods.[3][4]

  • Direct Alkylation with Alkyl Halides : This classical approach involves the direct reaction of the amine with an alkyl halide. While seemingly straightforward, it can lead to the formation of quaternary ammonium salts due to over-alkylation.[4] However, with careful control of stoichiometry and reaction conditions, it can be a viable option.

  • Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is a go-to method for the formation of C-N bonds, particularly for N-arylation.[5][6] While it can be adapted for N-alkylation, it is often more complex and costly than reductive amination for this specific transformation.

For the N-alkylation of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, reductive amination is the recommended primary method due to its high efficiency, mild reaction conditions, and broad substrate scope.

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general and reliable procedure for the N-alkylation of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline with a variety of aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[4]

Reaction Scheme

cluster_reactants Reactants cluster_product Product start 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline reaction_mixture reaction_mixture start->reaction_mixture aldehyde R-CHO (Aldehyde) aldehyde->reaction_mixture reductant NaBH(OAc)₃ reductant->reaction_mixture DCM or DCE, rt product N-Alkyl-8-bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline reaction_mixture->product

Caption: General scheme for reductive amination.

Materials and Reagents
ReagentMolar Equiv.Purpose
8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline1.0Starting material
Aldehyde or Ketone1.0 - 1.2Alkylating agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.5Reducing agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-Anhydrous solvent
Acetic acid (optional)catalyticCatalyst for iminium ion formation
Saturated sodium bicarbonate solution-Aqueous work-up
Brine-Aqueous work-up
Anhydrous magnesium sulfate or sodium sulfate-Drying agent
Step-by-Step Protocol
  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equiv.).

  • Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (nitrogen or argon).

  • Addition of Carbonyl Compound : Add the aldehyde or ketone (1.0-1.2 equiv.) to the solution. If using acetic acid as a catalyst, it can be added at this stage. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent : Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Quenching : Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Causality and Experimental Choices
  • Why an inert atmosphere? While not always strictly necessary for this reaction, an inert atmosphere helps to prevent the introduction of moisture, which can react with the reducing agent and decrease the reaction efficiency.

  • Why use NaBH(OAc)₃? Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride. It is particularly effective at reducing the iminium ion intermediate in the presence of the unreacted carbonyl compound, thus minimizing side reactions.[4]

  • Why monitor the reaction? Reaction times can vary depending on the reactivity of the aldehyde or ketone. Monitoring the reaction ensures that it is stopped at the optimal time, maximizing yield and minimizing the formation of byproducts.

Alternative Protocol: Direct N-Alkylation with an Alkyl Halide

This method is suitable for the introduction of simple alkyl groups, such as methyl or ethyl, using the corresponding alkyl iodides or bromides.

Materials and Reagents
ReagentMolar Equiv.Purpose
8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline1.0Starting material
Alkyl Halide (e.g., CH₃I)1.1 - 1.5Alkylating agent
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)2.0 - 3.0Base
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)-Anhydrous solvent
Step-by-Step Protocol
  • Reaction Setup : To a round-bottom flask, add 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition : Add anhydrous DMF or acetonitrile.

  • Addition of Alkylating Agent : Add the alkyl halide (1.1 - 1.5 equiv.) to the suspension.

  • Reaction Conditions : Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solvent and purify the crude product by column chromatography.

Product Characterization

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the structure of the product. Look for the appearance of new signals corresponding to the protons and carbons of the newly introduced alkyl group.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Experimental Workflow Visualization

start Start: 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline reaction Reductive Amination (Aldehyde, NaBH(OAc)₃, DCM) start->reaction workup Aqueous Work-up (NaHCO₃, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Final Product: N-Alkyl-8-bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline characterization->final_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying Byproducts in 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification and mitigation of byproducts f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification and mitigation of byproducts formed during the synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. As a crucial scaffold in medicinal chemistry, achieving high purity is paramount. This center is designed to explain the causality behind byproduct formation and offer validated strategies for their identification and control.

Plausible Synthetic Strategy & Critical Control Points

A common and logical route to 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves a three-stage process. Each stage presents a unique set of challenges and potential for impurity generation.

  • Stage 1: Starting Material Synthesis/Purification (e.g., 2-Bromo-5-methoxyaniline). The purity of the initial aniline is critical, as isomeric impurities will carry through the entire synthesis.

  • Stage 2: Quinoline Ring Formation. Construction of the aromatic quinoline core, for instance, via a Doebner-von Miller or Skraup-type reaction, is often the most problematic step, prone to aggressive reaction conditions and the formation of complex side-products.[1][2]

  • Stage 3: Reduction to Tetrahydroquinoline. The final reduction of the 8-Bromo-5-methoxyquinoline to the desired saturated heterocyclic system can introduce byproducts from incomplete reaction or over-reduction.

Synthetic_Workflow cluster_0 Stage 1: Starting Material cluster_1 Stage 2: Quinoline Formation cluster_2 Stage 3: Reduction cluster_3 Potential Byproduct Injection Points SM 3-Methoxyaniline Aniline 2-Bromo-5-methoxyaniline (Key Intermediate) SM->Aniline Bromination Quinoline 8-Bromo-5-methoxyquinoline Aniline->Quinoline Doebner-von Miller Rxn BP1 Isomeric Anilines THQ 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline (Final Product) Quinoline->THQ Catalytic Hydrogenation BP2 Polymeric Tars, Regioisomers Carbonyl α,β-Unsaturated Carbonyl (e.g., Acrolein) Carbonyl->Quinoline BP3 Incomplete Reduction, Dehalogenation ReducingAgent Reducing Agent (e.g., H₂, Pd/C) ReducingAgent->THQ

Caption: Proposed synthetic workflow with critical stages for byproduct formation.
Frequently Asked Questions (FAQs) - Byproduct Identification & Mitigation
Q1: My initial reaction to form the quinoline ring is messy, showing a low yield and a lot of baseline material on my TLC. What is happening?

A: This is a classic issue in Doebner-von Miller and Skraup-type syntheses, which use strong acids and generate highly reactive intermediates.[1] The primary culprit is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde).[3] This leads to the formation of non-volatile, tarry polymeric materials that are difficult to separate from the desired product.[4]

Troubleshooting & Mitigation:

  • Temperature Control: These reactions are often violently exothermic.[1] Maintain strict temperature control with an ice bath during reagent addition and apply heat gently only after the initial exotherm has subsided.

  • Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated aniline-acid mixture. This keeps its instantaneous concentration low, minimizing self-polymerization.

  • Use of a Moderator: In Skraup-type syntheses, adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction's vigor by ensuring a smoother, more controlled oxidation process.[3][4]

  • Biphasic System: For the Doebner-von Miller reaction, employing a two-phase solvent system can sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase and potentially increasing the yield.[3]

Q2: I've isolated my quinoline precursor, but NMR and MS analysis suggest the presence of isomeric or over-brominated impurities. Where do they come from?

A: These impurities almost certainly originate from your starting materials or the bromination step itself.

  • Isomeric Impurities: If the bromination of 3-methoxyaniline is not perfectly regioselective, you may generate 4-bromo-3-methoxyaniline or 6-bromo-3-methoxyaniline in addition to the desired 2-bromo-5-methoxyaniline. These isomers will participate in the quinoline-forming reaction, leading to difficult-to-separate regioisomeric quinoline products.

  • Over-bromination: Use of excess bromine or harsh conditions can lead to the formation of di-brominated anilines (e.g., 2,4-dibromo-5-methoxyaniline). This will result in a di-brominated quinoline byproduct.[5] The electron-donating methoxy group activates the ring, making it susceptible to further electrophilic substitution.

Expert Advice:

  • Validate Your Starting Material: Before starting the main synthesis, rigorously purify and characterize your 2-bromo-5-methoxyaniline. Recrystallization is often effective.[6] Run a high-resolution HPLC or GC-MS to confirm its purity is >98%.

  • Controlled Bromination: When preparing the quinoline via bromination of 8-methoxyquinoline, use a slight excess (1.1 equivalents) of bromine and add it dropwise in the dark to prevent radical side reactions.[5][7]

Q3: The final reduction step is not clean. What are the likely byproducts I should look for?

A: Byproducts from the reduction of 8-bromo-5-methoxyquinoline typically fall into three categories:

  • Unreacted Starting Material: Incomplete reduction will leave residual 8-bromo-5-methoxyquinoline.

  • Partially Reduced Intermediates: The reduction of the quinoline ring can occur in stages. It's possible to isolate 1,4-dihydroquinoline or other partially saturated intermediates, especially if the reaction is stopped prematurely.

  • Dehalogenated Byproduct: Catalytic hydrogenation (e.g., with H₂/Pd-C) can sometimes lead to reductive cleavage of the C-Br bond, a side reaction known as hydrodehalogenation.[8] This results in the formation of 5-methoxy-1,2,3,4-tetrahydroquinoline.

Troubleshooting & Mitigation:

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material.

  • Avoid Dehalogenation: If dehalogenation is a significant issue, consider using alternative reducing agents less prone to this side reaction. Metal-free reductions using hydrosilanes with a boron catalyst can be effective.[9] In some cases of catalytic hydrogenation, adding a small amount of acid to the reaction medium can inhibit dehalogenation.[10]

Troubleshooting Guide: A Systematic Approach to Impurity Identification

When an unexpected spot appears on your TLC or an unknown peak in your analysis, follow this workflow to identify the culprit.

Troubleshooting_Flowchart start Unknown Impurity Detected lcms Run LC-MS Analysis start->lcms nmr Acquire High-Resolution 1H and 13C NMR start->nmr mw_check Compare Molecular Weight (MW) to Expected Product (EP) lcms->mw_check Obtain MW coupling_check Analyze Aromatic Proton Coupling Patterns nmr->coupling_check isotope_check Check for Bromine Isotope Pattern (M, M+2) mw_check->isotope_check res_dehalo Result: Dehalogenated Product (MW = EP-79/81) isotope_check->res_dehalo No Br Pattern res_dibromo Result: Di-Bromo Byproduct (MW = EP+78/80) isotope_check->res_dibromo M, M+2, M+4 Pattern mw_check_out mw_check_out isotope_check->mw_check_out 1:1 M:M+2 Pattern integration_check Check Proton Integration (Aromatic vs. Aliphatic) coupling_check->integration_check res_isomer Result: Isomeric Product (MW = EP) coupling_check->res_isomer Different J-couplings res_sm Result: Unreacted Starting Material (MW = EP+2) integration_check->res_sm No Aliphatic Protons res_incomplete Result: Incomplete Reduction (MW = EP+2) integration_check->res_incomplete Fewer Aliphatic Protons mw_check_out->nmr Ambiguous mw_check_out->res_sm MW is EP+2 mw_check_out->res_isomer MW is EP

Caption: A logical workflow for identifying unknown byproducts using MS and NMR data.
Data Presentation: Byproduct Signatures

This table summarizes the expected mass spectrometric signatures of common byproducts relative to the final product, 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (Expected MW ≈ 242.12 g/mol ).

Byproduct TypeCommon NameExpected MW ChangeMS Isotope Pattern (M:M+2)Causality
Incomplete Reaction 8-Bromo-5-methoxyquinoline+2 H atoms (≈ -2.02)~1:1Incomplete reduction
Over-Bromination X,8-Dibromo-5-methoxy-THQ+1 Br atom (≈ +78.9)M:M+2:M+4 ≈ 1:2:1Impure starting aniline or harsh bromination
Dehalogenation 5-Methoxy-1,2,3,4-tetrahydroquinoline-1 Br atom (≈ -79.9)No bromine patternOver-reduction during catalytic hydrogenation
Isomeric Impurity 6-Bromo-5-methoxy-1,2,3,4-tetrahydroquinolineNo change~1:1Impure starting aniline (e.g., 4-bromo-3-methoxyaniline)
Polymerization Polymeric TarsHigh MW, complex mixtureN/AUncontrolled quinoline formation reaction

Note: Exact masses will vary based on isotopic composition. The bromine isotope pattern is a key diagnostic tool. A single bromine atom gives a characteristic M and M+2 peak of roughly equal intensity.[11][12]

Experimental Protocols
Protocol 1: Purity Analysis of 2-Bromo-5-methoxyaniline Starting Material via HPLC

This protocol is essential for preventing isomeric byproducts.

Objective: To confirm the purity and identify potential isomeric impurities in the 2-Bromo-5-methoxyaniline starting material.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA).

  • Sample of 2-Bromo-5-methoxyaniline.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the aniline in ACN at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 30% B

      • 31-35 min: 30% B (re-equilibration)

  • Data Analysis: Integrate the resulting chromatogram. The main peak should correspond to the desired product. Any significant secondary peaks may indicate isomeric impurities, which will have identical mass but different retention times.

Protocol 2: General Procedure for Reduction and Workup

This protocol outlines a standard catalytic hydrogenation for the final reduction step.

Objective: To reduce 8-Bromo-5-methoxyquinoline to the target tetrahydroquinoline while monitoring for side reactions.

Materials:

  • 8-Bromo-5-methoxyquinoline (1.0 eq).

  • Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Ethanol or Methanol (solvent).

  • Hydrogen gas source.

  • Parr shaker or similar hydrogenation apparatus.

  • Celite®.

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 8-Bromo-5-methoxyquinoline in ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots (carefully venting the vessel first), filtering through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

References
  • Schmitt, C. et al. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • BenchChem (2025). How to avoid impurities in quinoline cyclization reactions. BenchChem Technical Support Center.
  • Yadav, G. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • BenchChem (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem Technical Support Center.
  • ChemRxiv (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • BenchChem (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline: An Application Note and Protocol. BenchChem Technical Support Center.
  • Journal of Chemical Education (1998).
  • BenchChem (2025). Identification of common byproducts in quinoline synthesis. BenchChem Technical Support Center.
  • Whaley, W. M., & Govindachari, T. R. (1951).
  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

  • Ma, L. et al. (2024). Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. Environmental Science: Processes & Impacts.
  • Canvas (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Erdmann, V. et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.
  • BenchChem (2025). Application Notes: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem Technical Support Center.
  • BenchChem (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem Technical Support Center.
  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • International Journal of Fundamental and Molecular Research (2025).
  • ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl).
  • Organic Chemistry Portal. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Available at: [Link]

  • Iqbal, M. A. et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC.
  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • IIP Series.
  • Gao, Y. et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
  • ChemBK. 2-Bromo-5-methoxyaniline. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • ResearchGate. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
  • Google Patents.
  • Wang, C. et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
  • Google Patents.
  • Cereda, A. et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry.
  • Olcha, M. et al. (2021). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno-furanose. PMC.
  • Wang, Z. et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters.
  • Gandhamsetty, N. et al. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett.
  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • KU Leuven (2025). Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective.
  • ResearchGate. An improvement in the Doebner-Miller synthesis of quinaldines.
  • Maksons Fine Chem Pvt. Ltd. 2-Bromo-5-methoxy aniline. Available at: [Link]

  • ResearchGate. Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.. Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Yield Optimization for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing low yields, poor regioselectivity, or chemoselectivity issues during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing low yields, poor regioselectivity, or chemoselectivity issues during the synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline .

Below, we detail the mechanistic causality behind common failures, provide a self-validating two-step protocol, and address specific troubleshooting scenarios in a Q&A format.

Mechanistic Strategy & Route Selection (FAQs)

Q: Why does direct bromination of 5-methoxy-1,2,3,4-tetrahydroquinoline result in poor yields of the 8-bromo isomer? A: The failure of direct bromination lies in competing electronic directing effects. In the tetrahydroquinoline core, both the N1 secondary amine and the C5 methoxy group are strongly activating.

  • The N1 amine directs electrophilic attack to its ortho (C8) and para (C6) positions.

  • The C5 methoxy group directs to its ortho (C6) and para (C8) positions. Because the secondary amine (-NHR) is a stronger electron-donating group than the ether (-OR), substitution is electronically driven to the position para to the amine, which is C6 . Consequently, direct bromination yields predominantly the unwanted 6-bromo isomer or a 6,8-dibromo mixture.

Q: What is the optimal synthetic strategy to force bromination at the C8 position? A: You must use the "Pyridine-Deactivated Route" . Instead of starting with the tetrahydroquinoline, begin with 5-methoxyquinoline . In this scaffold, the nitrogen is part of an electron-deficient pyridine ring, which strongly deactivates the heterocyclic side. The carbocyclic ring is activated solely by the C5 methoxy group. Because para-substitution is sterically and electronically favored over ortho-substitution, bromination with N-Bromosuccinimide (NBS) occurs highly selectively at the C8 position [1]. The resulting 8-bromo-5-methoxyquinoline is then chemoselectively reduced to the target compound.

Synthetic Workflow Visualization

G cluster_0 Suboptimal Route (Direct Bromination) cluster_1 Optimized Route (Pyridine-Deactivated) A 5-Methoxy-1,2,3,4-tetrahydroquinoline B Bromination (NBS or Br2) A->B C Major: 6-Bromo Isomer Minor: 8-Bromo Isomer B->C D 5-Methoxyquinoline E Regioselective Bromination (NBS, DMF, 0°C) D->E F 8-Bromo-5-methoxyquinoline E->F G Chemoselective Reduction (NaBH3CN, AcOH, RT) F->G H 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (High Yield & Purity) G->H

Mechanistic workflow comparing direct bromination versus the optimized pyridine-deactivated route.

Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 8-bromo-5-methoxyquinoline)

Objective: Install the bromine atom exclusively at the C8 position utilizing the directing effect of the C5-methoxy group [1].

  • Preparation: Dissolve 5-methoxyquinoline (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Validation Checkpoint: Strict cooling suppresses radical bromination pathways and minimizes any ortho-substitution at C6.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portionwise over 15 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via HPLC/TLC until the starting material is entirely consumed.

  • Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography to isolate 8-bromo-5-methoxyquinoline.

Protocol B: Chemoselective Reduction (Synthesis of the Target Tetrahydroquinoline)

Objective: Reduce the pyridine ring to a piperidine ring without triggering hydrodebromination of the sensitive C8-Br bond [2].

  • Activation: Dissolve 8-bromo-5-methoxyquinoline (1.0 equiv) in glacial acetic acid (0.5 M) at room temperature.

    • Causality: Acetic acid protonates the quinoline nitrogen, forming a highly electrophilic iminium ion that is susceptible to mild hydride attack.

  • Reduction: Slowly add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) portionwise. (Caution: Perform in a well-ventilated fume hood due to potential trace HCN evolution).

  • Propagation: Stir the mixture at room temperature for 12–16 hours.

    • Validation Checkpoint: The reaction proceeds via a dihydroquinoline intermediate. If LC-MS shows stalling at the intermediate mass, add an additional 0.5 equiv of NaBH₃CN to drive it to completion.

  • Basification: Carefully pour the mixture into crushed ice and adjust the pH to 8–9 using 5M NaOH.

    • Causality: Basification neutralizes the acetic acid and deprotonates the newly formed tetrahydroquinoline, pushing it into the organic phase.

  • Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

Troubleshooting & FAQs

Q: I am seeing significant debromination during the reduction step. What is going wrong? A: You are likely using a reduction method that is too harsh. Catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly cleave the aryl-bromide bond via oxidative addition. You must switch to a chemoselective hydride source. NaBH₃CN in acetic acid [2] or a Borane-pyridine complex will selectively reduce the protonated heterocyclic ring while leaving the aryl halide completely intact.

Q: My bromination of 5-methoxyquinoline is yielding a mixture of isomers. How do I fix this? A: Isomeric mixtures usually result from poor temperature control or excess reagent. Ensure the reaction is strictly held at 0 °C during the NBS addition. High temperatures provide enough thermal energy to overcome the activation barrier for the less favored ortho-substitution (C6). Additionally, do not exceed 1.05 equivalents of NBS, as excess reagent forces dibromination.

Q: The reduction reaction is stalling halfway, leaving a mixture of starting material and product. Why? A: The reduction of quinoline to tetrahydroquinoline requires continuous protonation to maintain the reactive iminium species. If the reaction stalls, the acidic environment may have been depleted, or ambient moisture may have degraded the NaBH₃CN. Ensure you are using glacial acetic acid (anhydrous) and consider adding a fresh 0.5 equivalent of NaBH₃CN if the reaction plateaus after 8 hours.

Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes when comparing the suboptimal direct bromination route against the optimized pyridine-deactivated route.

Synthetic RouteReagentsRegioselectivity (8-Br : 6-Br)Chemoselectivity (Debromination)Expected Overall Yield
Direct Bromination NBS, DMFPoor (~1:3)N/A< 20%
Catalytic Hydrogenation Pd/C, H₂, MeOHN/APoor (High Debromination)< 10%
Pyridine-Deactivated (Optimized) 1. NBS, DMF 2. NaBH₃CN, AcOHExcellent (>95:5)Excellent (No Debromination)75 - 85%

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reductions in Organic Chemistry, Second Edition American Chemical Society (Review detailing the chemoselective reduction of quinolines with sodium cyanoborohydride/acetic acid) URL:[Link]

Troubleshooting

troubleshooting product loss during workup and extraction of quinoline derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for troubleshooting product loss during the workup and extraction of quinoline derivatives. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting product loss during the workup and extraction of quinoline derivatives. As a Senior Application Scientist, I understand that the journey from a completed reaction to a pure, isolated product can be fraught with challenges. This guide is structured to address the specific, practical issues you may encounter in the lab, providing not just solutions, but also the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to some of the most common questions encountered during the workup and extraction of quinoline derivatives.

Q1: My crude reaction mixture is a thick, dark tar. How can I effectively begin the workup process?

A1: Tar formation is a frequent issue in many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions.[1][2] The key is to avoid directly partitioning this complex mixture with an organic solvent.

  • Initial Step: Carefully and slowly dilute the cooled reaction mixture with water.[1] If the reaction was conducted in strong acid, this dilution must be done with caution and cooling.

  • For Volatile Quinolines: Steam distillation is often the most effective method to separate the product from non-volatile tars.[1][3] The mixture should be made strongly alkaline before distillation.

  • For Non-Volatile Quinolines: After dilution, make the mixture strongly alkaline with a base like NaOH solution. This will neutralize any acid and free the quinoline base.[4] From here, you can proceed to solvent extraction. It's advisable to filter off any insoluble tarry material before extraction.

Q2: I'm seeing significant product loss after my initial acid-base extraction. What are the likely causes?

A2: Product loss during acid-base extraction of quinolines often stems from one or more of the following:

  • Incomplete Protonation or Deprotonation: Ensure the pH of your aqueous layer is sufficiently low (typically pH 1-2) to fully protonate the quinoline nitrogen and draw it into the aqueous phase. Conversely, ensure the pH is sufficiently high (typically pH 9-12) to deprotonate the quinolinium ion and move it into the organic phase.[5]

  • Incorrect Solvent Choice: The organic solvent used for extraction should have high solubility for the neutral quinoline derivative but low miscibility with water.[6][7] Dichloromethane, chloroform, and ethyl acetate are common choices.

  • Insufficient Number of Extractions: Relying on a single extraction is often insufficient. Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer of your product.[8]

Q3: My quinoline derivative is streaking badly on my silica gel TLC plate. What can I do to improve the chromatography?

A3: Streaking of basic compounds like quinolines on acidic silica gel is a common problem due to strong interactions between the quinoline's nitrogen and the silica's silanol groups.[9]

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[9] Triethylamine (NEt₃) at a concentration of 0.5-2% is a standard choice. For example, a 9:1 Hexane:Ethyl Acetate mobile phase can be modified to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.

  • Use an Alternative Stationary Phase: If a basic modifier isn't sufficient, consider using a less acidic stationary phase like alumina (neutral or basic).[9]

  • Consider Reverse-Phase Chromatography: For highly polar or stubborn quinoline derivatives, reverse-phase chromatography (e.g., with a C18 stationary phase) may provide better separation.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to tackling complex issues during the workup and extraction of quinoline derivatives.

Issue 1: Persistent Emulsions During Liquid-Liquid Extraction

You're shaking your separatory funnel, and instead of two distinct layers, you're left with a frustratingly stable emulsion. What's happening and how can you fix it?

The Root of the Problem: Why Emulsions Form

Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component acting as an emulsifying agent. In the context of a quinoline workup, this stabilizing agent can be:

  • Finely divided particulate matter: Tarry byproducts or insoluble impurities from the reaction.

  • Surfactant-like molecules: Certain reaction byproducts or even the quinoline derivative itself at certain concentrations and pH values.

Vigorous shaking increases the surface area between the aqueous and organic phases, promoting the formation of these stable droplets.[10]

Troubleshooting Protocol: Breaking Down Emulsions

  • Patience is a Virtue (Sometimes): Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own. Gentle swirling or tapping of the funnel can aid this process.[11]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock it.[10][12] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to coalesce the dispersed droplets.

  • Filtration: Pass the entire emulsion through a pad of celite or a plug of glass wool in a filter funnel. This can physically disrupt the emulsion and trap particulate matter that may be stabilizing it.[10]

  • Centrifugation: If available, centrifuging the emulsion is a highly effective method for forcing the separation of the layers.[13][14]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes disrupt the emulsion.[12]

  • Prevention is the Best Cure: In subsequent extractions, use a gentle swirling or inverting motion instead of vigorous shaking.

Issue 2: Low Recovery of Quinoline Product from the Organic Layer

You've completed your extractions, dried the organic layer, and after removing the solvent, you're left with a disappointingly small amount of your desired quinoline derivative. Where did your product go?

Understanding the Partition Coefficient: The Key to Efficient Extraction

The efficiency of a liquid-liquid extraction is governed by the partition coefficient (K) of the solute between the two immiscible solvents. For a quinoline derivative, this is influenced by its polarity, the polarity of the organic solvent, and the pH of the aqueous phase.

Troubleshooting Protocol: Maximizing Your Yield

  • Verify the pH of the Aqueous Layer: Before extracting your free quinoline base, ensure the aqueous layer is sufficiently basic. Use pH paper or a pH meter to confirm a pH of at least 9, and preferably higher. If the pH is too low, a significant portion of your product will remain in the aqueous layer as the protonated quinolinium salt.

  • Optimize Your Extraction Solvent: The principle of "like dissolves like" is paramount here. The polarity of your extraction solvent should be well-matched to your quinoline derivative.

Quinoline Derivative Polarity Recommended Extraction Solvents
Non-polarHexane, Toluene
Moderately PolarDiethyl ether, Ethyl acetate, Dichloromethane
PolarChloroform, n-Butanol
  • Perform Multiple Extractions: As a general rule, multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. Aim for at least three extractions to ensure a high recovery of your product.

  • Back Extraction for Purification: If you suspect your organic layer contains acidic or neutral impurities, you can perform a "back extraction." Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic quinoline will move into the aqueous layer, leaving the impurities behind in the organic layer. You can then re-basify the aqueous layer and extract your purified quinoline with fresh organic solvent.[15]

Workflow for Acid-Base Extraction of a Quinoline Derivative

G start Crude Reaction Mixture dilute Dilute with Water & Adjust to pH 1-2 with Acid start->dilute extract_acid Extract with Organic Solvent (e.g., DCM) dilute->extract_acid aqueous_acid Aqueous Layer (Contains Protonated Quinoline) extract_acid->aqueous_acid Separate Layers organic_acid Organic Layer (Contains Neutral/Acidic Impurities) extract_acid->organic_acid Separate Layers adjust_base Adjust Aqueous Layer to pH 9-12 with Base aqueous_acid->adjust_base extract_base Extract with Fresh Organic Solvent adjust_base->extract_base aqueous_base Aqueous Layer (Waste) extract_base->aqueous_base Separate Layers organic_base Organic Layer (Contains Quinoline Product) extract_base->organic_base Separate Layers dry_concentrate Dry (e.g., Na₂SO₄) & Concentrate organic_base->dry_concentrate product Purified Quinoline Derivative dry_concentrate->product

Caption: A typical acid-base extraction workflow for isolating a quinoline derivative.

Issue 3: The Product is an Oil and Resists Crystallization

You've successfully extracted and purified your quinoline derivative by column chromatography, but upon solvent removal, you're left with a persistent oil instead of the desired crystalline solid. How can you induce crystallization?

The Challenge of Crystallization: Overcoming Kinetic and Thermodynamic Barriers

Crystallization is a process of nucleation followed by crystal growth. For some molecules, particularly those with conformational flexibility or impurities that inhibit lattice formation, this process can be kinetically slow or thermodynamically unfavorable.

Troubleshooting Protocol: From Oil to Crystals

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • For Non-polar Oils: Try dissolving the oil in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent (e.g., hexane or pentane) until the solution becomes turbid.[16] Allow this mixture to stand undisturbed.

    • For Polar Oils: A similar approach can be used with a pair of polar solvents, such as ethanol and water, or acetone and water.[16]

  • Salt Formation: Quinolines are basic and can often be precipitated as crystalline salts.[16] This is a robust method for both purification and solidification.

    • Hydrochloride Salts: Dissolve the oily compound in a suitable solvent like isopropanol or ether and add a solution of HCl in the same or a miscible solvent.[16]

    • Picrate Salts: Picric acid can form highly crystalline salts with quinolines. These can be filtered, and the free base can be regenerated by treatment with a base.[16]

  • Trituration: Dissolve the oil in a small amount of a good solvent and then add a large excess of a poor, non-polar solvent like pentane. Stir vigorously. This can sometimes cause the compound to precipitate as an amorphous solid, which can then be filtered and further purified.[9]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

Decision Tree for an Oily Quinoline Product

G start Oily Quinoline Product crystallization Attempt Crystallization (Solvent Screening) start->crystallization solid Solid Product Obtained crystallization->solid Success failure Failure crystallization->failure salt_formation Attempt Salt Formation (e.g., HCl, Picric Acid) salt_formation->solid Success salt_formation:e->failure:w Failure chromatography Purify by Column Chromatography regenerate Regenerate Free Base chromatography->regenerate failure->salt_formation failure:s->chromatography:n regenerate->solid Solidifies pure_oil Pure Oily Product regenerate->pure_oil Remains Oil

Caption: A decision-making workflow for handling an oily quinoline product.

References

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions. (n.d.). Retrieved from [Link]

  • Tackling emulsions just got easier - Biotage. (2023, January 17). Retrieved from [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025, February 18). Retrieved from [Link]

  • Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Retrieved from [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024, February 25). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Retrieved from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (2024, February 28). Retrieved from [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Retrieved from [Link]

  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen. (2015, September 30). Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents. (n.d.).
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - ResearchGate. (2024, February 22). Retrieved from [Link]

  • Can anyone suggest a method for quinoline isolation from plant extract? - ResearchGate. (2016, April 24). Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms - SciSpace. (n.d.). Retrieved from [Link]

  • Solvent Reduction Strategies Post Solvent Extraction - Organomation. (n.d.). Retrieved from [Link]

  • Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025, April 30). Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study - PMC. (2025, October 9). Retrieved from [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Polymeric Byproducts in Quinoline Synthesis

Welcome to the Technical Support Center for Quinoline Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals. Classical quinoline syntheses—such as the Skraup, Doe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals. Classical quinoline syntheses—such as the Skraup, Doebner-von Miller, and Friedländer reactions—are powerful tools, but they are frequently plagued by the formation of intractable, high-molecular-weight polymeric byproducts colloquially known as "tar."

This guide dissects the mechanistic causality behind these side reactions and provides self-validating, step-by-step protocols to ensure high-purity yields.

Diagnostic Decision Tree: Identifying the Source of Polymerization

The first step in troubleshooting is identifying the specific polymerization trigger based on your chosen synthetic route. The following diagnostic workflow isolates the chemical causality and directs you to the appropriate mitigation strategy.

TroubleshootingQuinoline Start Polymeric Byproduct (Tar) Detected Method Identify Synthesis Method Start->Method Skraup Skraup Synthesis Method->Skraup DM Doebner-Miller Method->DM Fried Friedländer Method->Fried Cause1 Acrolein Polymerization (Exothermic Runaway) Skraup->Cause1 Cause2 Crotonaldehyde Self-Condensation DM->Cause2 Cause3 Ketone Aldol Self-Condensation Fried->Cause3 Sol1 Add FeSO4 Moderator Use Milder Oxidant (I2) Cause1->Sol1 Sol2 Biphasic System or Continuous Flow Reactor Cause2->Sol2 Sol3 Switch to Solid Acid Catalyst (e.g., Nafion) Cause3->Sol3

Logical workflow for identifying and mitigating polymeric byproducts in quinoline synthesis.

Troubleshooting the Skraup Synthesis

The Causality of Tar Formation

The Skraup synthesis relies on the in situ dehydration of glycerol by concentrated sulfuric acid to form acrolein. Acrolein is a highly reactive α,β-unsaturated aldehyde. The subsequent aromatization of the 1,2-dihydroquinoline intermediate requires an oxidant (traditionally nitrobenzene) and is violently exothermic. If this heat spike is not strictly controlled, the thermal runaway catalyzes the rapid, uncontrolled radical or cationic polymerization of the acrolein pool before it can undergo the desired aza-Michael addition with the aniline derivative[1][2].

Mitigation Strategy

To prevent this, the reaction kinetics must be artificially throttled. The addition of Ferrous Sulfate ( FeSO4​ ) acts as an oxygen carrier and reaction moderator, extending the oxidation step over a longer period and preventing thermal runaway[2][3]. Furthermore, replacing harsh oxidants like nitrobenzene with milder alternatives, such as in situ generated iodine, significantly reduces tarring[1].

Self-Validating Protocol: Modified Skraup Synthesis

Objective: Synthesize quinoline while suppressing acrolein polymerization.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aniline derivative (1.0 eq), anhydrous glycerol (3.0 eq), a catalytic amount of Iodine (0.05 eq), and FeSO4​⋅7H2​O (0.1 eq)[1][3].

  • Controlled Acid Addition: Place the flask in an ice-water bath. Slowly add concentrated H2​SO4​ (3.0 eq) dropwise.

    • Self-Validation Check: Monitor the temperature. If the internal temperature exceeds 120°C during addition, the mixture will rapidly darken, indicating incipient polymerization. Maintain the ice bath to keep the solution clear/light yellow.

  • Initiation and Reflux: Remove the ice bath and apply gentle heating (approx. 110°C) until the reaction initiates (indicated by self-sustained boiling). Remove the heat source immediately. Once the vigorous bubbling subsides, reapply heat to maintain reflux at 170°C for 2-3 hours[1][2].

  • Work-up: Cool to room temperature, pour over crushed ice, and slowly neutralize with concentrated NaOH until strongly basic (pH > 10). Extract the free quinoline base using ethyl acetate.

Troubleshooting the Doebner-von Miller Reaction

The Causality of Tar Formation

Unlike the Skraup reaction, the Doebner-von Miller synthesis introduces the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) directly. In a standard monophasic acidic solution, the high bulk concentration of this reactive enal strongly favors self-polymerization over the bimolecular condensation with aniline[4].

Mitigation Strategy

The most effective physical chemistry intervention is phase sequestration. By employing a biphasic reaction medium (aqueous acid phase and an organic solvent phase), the crotonaldehyde is sequestered in the organic phase. It slowly partitions into the aqueous phase where the aniline hydrochloride resides. This keeps the effective concentration of the enal in the reactive phase extremely low, drastically reducing the rate of polymerization[2][5]. Alternatively, continuous stirred tank reactors (CSTRs) with distributed dosing can achieve the same kinetic control[6].

BiphasicWorkflow Step1 Prepare Aqueous Phase (Acid Catalyst + Aniline) Step3 Combine & Stir Vigorously (Controlled Interfacial Rxn) Step1->Step3 Step2 Prepare Organic Phase (Solvent + Aldehyde) Step2->Step3 Step4 Phase Separation & Neutralization Step3->Step4 Step5 Extract & Purify (High Yield Quinoline) Step4->Step5

Biphasic experimental workflow for the Doebner-Miller reaction to prevent self-polymerization.

Self-Validating Protocol: Biphasic Doebner-Miller Synthesis
  • Aqueous Phase Preparation: Dissolve aniline (1.0 eq) in a 6M HCl solution.

  • Organic Phase Preparation: Dissolve crotonaldehyde (1.2 eq) in a water-immiscible solvent such as toluene.

  • Biphasic Reaction: Combine the two phases in a vigorously stirred reactor at room temperature, slowly raising the temperature to 80°C.

    • Self-Validation Check: The organic layer should remain a low-viscosity liquid. If the organic phase becomes highly viscous or forms an intractable black film at the interface, the stirring rate is insufficient, leading to localized high concentrations of aldehyde and subsequent polymerization.

  • Isolation: Separate the phases. The quinoline product resides in the aqueous phase as a protonated salt. Neutralize the aqueous phase with NaHCO3​ and extract with dichloromethane.

Troubleshooting the Friedländer Synthesis

The Causality of Tar Formation

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. When conducted under traditional base-catalyzed conditions, the enolate of the starting ketone can undergo rapid self-aldol condensation[2]. This side reaction not only consumes the starting material but generates complex oligomers that manifest as tar.

Mitigation Strategy

Switching the mechanistic pathway from base-catalyzed to acid-catalyzed prevents base-promoted self-aldol condensation. Modern protocols utilize reusable solid acid catalysts, such as Nafion NR50 (a sulfonic acid-functionalized synthetic polymer), often coupled with microwave irradiation. This allows the reaction to proceed rapidly at lower bulk temperatures, minimizing thermal degradation and side reactions[7].

Quantitative Data Summary

The table below summarizes the impact of optimizing reaction conditions to prevent polymerization, comparing classical batch methods with modern, mitigated approaches.

Synthesis MethodPrimary Polymerization TriggerClassical Conditions (High Tar)Optimized Mitigation StrategyImpact on Yield & Purity
Skraup Acrolein thermal runaway>150°C, Nitrobenzene oxidant, prolonged heatingQ-tube pressure reactor (200°C, 1 hr) or Iodine/FeSO₄ moderatorYield increases from ~40% to >80%; tar nearly eliminated[1][8].
Doebner-Miller Crotonaldehyde self-condensationMonophasic aqueous acid, batch additionBiphasic system (Toluene/Water) or Continuous Flow (CSTRs) Significant reduction in sticky solid byproducts; scalable continuous isolation[5][6].
Friedländer Base-catalyzed aldol self-condensationStrong base (e.g., KOH), refluxSolid Acid Catalyst (Nafion NR50) under microwave irradiationEco-friendly profile; prevents aldol oligomerization; high purity >90%[7].

Frequently Asked Questions (FAQs)

Q1: My purified Doebner-Miller product shows the presence of partially hydrogenated quinoline derivatives. Why does this happen? A1: In the Doebner-Miller reaction, the intermediate Schiff base can inadvertently act as an oxidizing agent during the final aromatization step, leading to its own reduction[2]. To prevent this and ensure complete aromatization, you must use a stoichiometric excess of an added oxidizing agent to drive the reaction to completion.

Q2: If a thick tar has already formed in my Skraup reaction, is the product entirely lost? A2: Not necessarily. Tarry byproducts are generally non-basic, high-molecular-weight polymers. You can recover the quinoline by exploiting its basicity. Cool the mixture, neutralize the excess acid with a saturated base solution (e.g., NaOH ), and perform multiple extractions with ethyl acetate. The quinoline will partition into the organic phase, leaving the insoluble polymeric residue behind[2]. Steam distillation is also a highly effective purification method for the free base[1].

Q3: Can I avoid the use of glycerol entirely to bypass acrolein formation? A3: Yes. If the generation of acrolein is too difficult to control, you can bypass the Skraup method entirely by using pre-formed α,β-unsaturated ketones (as in the Doebner-Miller modification)[9], or by utilizing modern catalytic methods, such as the transition-metal-catalyzed oxidative annulation of anilines with allyl alcohols[7].

References

  • Kouznetsov, V. et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. ResearchGate. [Link]

  • Kulkarni, A. A. et al. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Organic Process Research & Development, ACS Publications.[Link]

  • Yan, R. et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.[Link]

  • Almarzouq, M. & Elnagdi, M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, MDPI. [Link]

Sources

Troubleshooting

chiral resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline analogues

Welcome to the Technical Support Center for the . This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric excess (ee) in their nitrogen-containing heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the . This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric excess (ee) in their nitrogen-containing heterocyclic building blocks.

Rather than a generic overview, this center is structured around the physical chemistry and mechanistic causality of enantioseparation. It provides self-validating protocols, quantitative analytical parameters, and targeted troubleshooting for the two primary resolution pathways: Diastereomeric Salt Crystallization and Acylative Kinetic Resolution .

Core Resolution Pathways

Workflow Racemate Racemic 2-Methyl-1,2,3,4- tetrahydroquinoline ChemRes Classical Chemical Resolution (Diastereomeric Salt Formation) Racemate->ChemRes KinRes Acylative Kinetic Resolution (Enantioselective Amidation) Racemate->KinRes Agent1 Resolving Agents: (L)-DMTA / (R,R)-DTTA ChemRes->Agent1 Agent2 Acylating Agents: (S)-Naproxen Chloride KinRes->Agent2 Mech1 Fractional Crystallization (Thermodynamic / Kinetic Control) Agent1->Mech1 Mech2 Chromatographic Separation Followed by Acid Hydrolysis Agent2->Mech2 Product1 Optically Pure (S)- or (R)- Enantiomer (Free Base) Mech1->Product1 Product2 Enantiopure (S)-Isomer (Recovered from Amide) Mech2->Product2

Workflow for the chiral resolution of 2-methyl-1,2,3,4-tetrahydroquinoline analogues.

Phase 1: Classical Chemical Resolution via Diastereomeric Salts

Chemical resolution relies on reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated based on differential solubility.

Self-Validating Protocol: Resolution with (L)-DMTA

This protocol utilizes1 to achieve up to 97.8% ee[1].

  • Reagent Preparation: To a round-bottom flask, add 1.0 molar equivalent of (L)-DMTA and trifluoroethanol (or methanol) as the solvent[1].

  • Salt Formation: Heat the mixture to reflux. Dropwise, add a solution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline (1.0 equiv) dissolved in the same solvent[1].

  • Equilibration: Stir the mixture continuously for 5 hours under reflux to ensure complete salt formation[1].

  • Controlled Crystallization: Cease heating and allow the solution to cool naturally to room temperature. Stir for an additional 12 to 15 hours[1]. Validation Check: Rapid cooling crashes out mixed salts; natural cooling ensures thermodynamic selection.

  • Isolation & Recovery: Filter the resulting crystals. To validate the success of the resolution, take a 5 mg aliquot, break the salt with 1M NaOH, extract with ethyl acetate, and run a rapid chiral HPLC assay (see Phase 3). If ee is >95%, proceed to bulk basic hydrolysis to recover the free enantiopure amine.

Troubleshooting & FAQs

Q: My enantiomeric excess (ee) fluctuates wildly between batches when using (R,R)-DTTA for the 6-fluoro analogue. Why? A: You are likely experiencing a shift between kinetic and thermodynamic control. The crystallization time dictates the predominant diastereomer[2]. 2 demonstrates that filtering after just 5 minutes yields a solid phase composed mainly of the (R)-enantiomer salt (kinetic control)[2]. However, allowing crystallization to proceed for 3 weeks shifts the equilibrium completely, making the (S)-enantiomer salt the main component (thermodynamic control)[2]. Standardize your stirring times to lock in the desired polymorph.

Q: How does the choice of solvent alter the stereochemical outcome? A: Solvents dictate the dielectric constant of the environment and the solvation energy of the salts. Changing the solvent can enrich an entirely different enantiomer without solvate formation[2]. For example, resolving the 6-fluoro analogue with (R,R)-DTTA in ethyl acetate enriches the (R)-enantiomer, whereas switching to methanol enriches the (S)-enantiomer[2].

Phase 2: Acylative Kinetic Resolution

When fractional crystallization fails due to eutectic limitations, kinetic resolution via enantioselective amidation is the preferred alternative.

Self-Validating Protocol: Acylation with (S)-Naproxen Acyl Chloride
  • Reaction Setup: Dissolve the racemic amine in anhydrous CH₂Cl₂. Add an acid scavenger (e.g., triethylamine) and cool the system to 0 °C.

  • Acylation: Slowly add 0.5 equivalents of3[3].

  • Monitoring: Stir and monitor the reaction via TLC. The reaction predominantly forms the (S,S)-diastereoisomeric amide (typically achieving 76–78% de)[3].

  • Separation: Quench the reaction. Separate the highly lipophilic (S,S)-amide from the unreacted (R)-amine using silica gel chromatography.

  • Hydrolysis: Subject the isolated (S,S)-amide to acid hydrolysis. Validation Check: The recovered heterocyclic amine should be the individual (S)-isomer[3].

Troubleshooting & FAQs

Q: I am attempting kinetic resolution on a 6-substituted analogue, but the stereoselectivity (de%) is poor. What governs this? A: The electronic nature of the C6 substituent fundamentally alters transition state stabilization.4 reveal that aromatic interactions between the amine and acyl chloride fragments are responsible for stabilizing the (S,S)-transition state over the (R,S)-transition state[4]. An electron-withdrawing group (e.g., 6-nitro) significantly tightens these interactions, increasing acylation stereoselectivity[4]. Conversely, an electron-donating group (e.g., 6-methoxy) weakens π-π stacking, reducing selectivity compared to the unsubstituted analogue[4].

Q: Are there alternative acylating agents if (S)-naproxen chloride fails? A: Yes. N-phthaloyl-(S)-amino acyl chlorides (such as N-phthaloyl-(S)-phenylalanyl chloride) are highly effective. The aromatic substituents positioned close to the stereogenic center of the acylating agent provide rigid steric boundaries and superior stereoselective guidance[5].

Phase 3: Analytical Validation (Chiral HPLC)

Accurate determination of enantiomeric excess is the only way to validate a resolution workflow. Below is a consolidated reference table of validated chiral HPLC parameters for 2-methyl-1,2,3,4-tetrahydroquinoline analogues.

Table 1: Quantitative Chiral HPLC Parameters

AnalogueChiral ColumnMobile Phase (v/v)Flow RateTempRetention Time (Major / Minor)
Unsubstituted Chiralcel OJ-Hn-Hexane / i-PrOH (95/5)1.0 mL/min30 °C10.8 min / 11.9 min[1]
Unsubstituted Chiralcel OJ-Hn-Hexane / i-PrOH (90/10)0.5 mL/minRT35.2 min / 42.7 min[6]
Unsubstituted Chiralcel OD-Hn-Hexane / i-PrOH (94/6)1.0 mL/minRT5.2 min / 6.4 min[6]
6-Fluoro Chiralcel OJ-Hn-Hexane / i-PrOH (95/5)0.5 mL/min30 °C8.4 min / 9.2 min[1]
Troubleshooting & FAQs

Q: My enantiomer peaks are co-eluting or showing severe tailing on the OJ-H column. How do I fix this? A: Secondary amines like tetrahydroquinolines frequently interact with residual silanols on the stationary phase, causing tailing. First, ensure your mobile phase is strictly anhydrous. If tailing persists, verify the column temperature is stable (e.g., exactly 30 °C), as temperature fluctuations shift retention times significantly[1]. If necessary, a basic modifier (e.g., 0.1% diethylamine) can be added to the mobile phase to sharpen peaks, though standard n-Hexane/i-PrOH mixtures are usually sufficient[6].

References

  • Kinetic resolution of (±)-2-methyl-1,2,3,4-tetrahydroquinoline and (±)-2-methylindoline.Mendeleev Communications (RSC Publishing).
  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline.SciExplor.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations.IntechOpen.
  • Acylative kinetic resolution of 6-substituted 2-methyl-1,2,3,4-tetrahydroquinolines with (S)-naproxen chloride.AIP Publishing.
  • US9321730B2 - Method of making and administering quinoline derivatives as anti-cancer agents.Google Patents.
  • Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline vs. Structural Alternatives

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compound CAS: 1388033-56-4 Executive Summary & Analytical Rationale Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compound CAS: 1388033-56-4

Executive Summary & Analytical Rationale

Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics. When procuring or synthesizing highly substituted building blocks like 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline , confirming the exact regiochemistry is paramount. A common point of failure in early-stage drug development is the misidentification of regioisomers—specifically, confusing the 5-methoxy target product with the 6-methoxy alternative—due to an overreliance on basic 1D 1 H NMR.

This guide objectively compares the NMR spectral signatures of the target product against its primary structural alternative (8-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline). Furthermore, it evaluates the performance of High-Field (400+ MHz) versus Benchtop (80 MHz) NMR platforms in resolving these structures. By detailing the causality behind specific experimental choices, we establish a self-validating protocol for unambiguous structural elucidation.

Platform Performance Comparison: High-Field vs. Benchtop NMR

The choice of analytical platform dictates the reliability of your structural assignment.

While 80 MHz benchtop NMRs are excellent, cost-effective tools for monitoring the consumption of starting materials in a fume hood, their performance degrades when analyzing complex multi-spin aromatic systems. In the 80 MHz spectrum of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, the H-6 and H-7 doublets ( Δδ≈0.95 ppm) remain well-resolved, making benchtop NMR a viable alternative for routine QA/QC of this specific product.

However, for the 6-methoxy alternative, the meta -coupling ( J=2.5 Hz) approaches the resolution limit of entry-level benchtop systems. Therefore, the 400 MHz high-field platform described in our protocol is strictly required for de novo characterization and 2D NMR validation.

Platform_Comparison Start QA/QC of 8-Bromo-5-methoxy-THQ Decision Select NMR Platform Start->Decision Benchtop 80 MHz Benchtop NMR (Routine Monitoring) Decision->Benchtop Known Standard HighField 400+ MHz High-Field NMR (De Novo Characterization) Decision->HighField Unknown/Crude Result1 Resolves Ortho-Coupling (J = 8.5 Hz) Successfully Benchtop->Result1 Result2 Resolves Meta-Coupling & Enables 2D HMBC HighField->Result2

Decision matrix comparing benchtop and high-field NMR platforms for THQ characterization.

Experimental Design & Causality (Expertise & Experience)

Why Standard 1D 1 H NMR is Insufficient

Both the 5-methoxy target and the 6-methoxy alternative possess exactly two aromatic protons. While chemical shift prediction software might suggest distinct resonances, real-world solvent effects can cause these signals to drift.

  • The Causality of Coupling Constants ( J ): The definitive 1D metric is the scalar coupling. In the 5-methoxy target, the aromatic protons (H-6 and H-7) are adjacent, yielding an ortho-coupling ( J≈8.5 Hz). In the 6-methoxy alternative, the protons (H-5 and H-7) are separated by a carbon, yielding a meta-coupling ( J≈2.5 Hz).

  • The Role of 2D HMBC: To create a self-validating system, 1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC provides a 3-bond correlation ( 3JCH​ ) from the methoxy protons to the substituted aromatic carbon, definitively anchoring the methoxy group to C-5.

NMR_Logic Start Unknown THQ Isomer (5-OMe vs 6-OMe) Acquire1D Acquire 1H NMR Analyze Aromatic Region Start->Acquire1D Ortho Two Doublets J = 8.5 Hz Acquire1D->Ortho ortho-coupling Meta Two Doublets J = 2.5 Hz Acquire1D->Meta meta-coupling Target 8-Bromo-5-methoxy-THQ (Target Product) Ortho->Target Alt 8-Bromo-6-methoxy-THQ (Alternative) Meta->Alt HMBC Acquire 2D HMBC Verify OMe to C-Ar Correlation Target->HMBC Alt->HMBC

Diagnostic workflow for differentiating THQ regioisomers using scalar coupling and 2D HMBC.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol must be strictly adhered to. This workflow is designed to prevent the misassignment of quaternary carbons, a common error in heterocyclic chemistry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Causality: Filtration removes paramagnetic particulates (e.g., residual catalyst) that degrade magnetic field homogeneity and broaden spectral lines.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Execute gradient shimming to achieve a TMS linewidth of < 0.8 Hz at 50% height.

  • 1 H NMR Acquisition (zg30):

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 s. Causality: Ensures full longitudinal relaxation recovery for accurate integration of the methoxy singlet versus the aliphatic multiplets.

    • Scans (NS): 16.

  • 13 C NMR Acquisition (zgpg30):

    • Pulse angle: 30° with WALTZ-16 1 H decoupling.

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 512. Causality: A high scan count is mandatory to achieve an acceptable signal-to-noise ratio for the heavily substituted quaternary carbons (C-4a, C-8a, C-5, C-8).

  • 2D HMBC Acquisition (hmbcgplpndqf):

    • Optimize the delay for long-range coupling nJCH​=8 Hz.

    • Acquire 256 increments in t1, with 4 scans per increment. Causality: This sequence suppresses one-bond correlations, isolating the critical 3-bond correlation between the -OCH 3​ protons and C-5.

Quantitative Data Presentation

The following table synthesizes the expected NMR shifts based on foundational literature for the [1] and the1 [2]. Further validation of the 8-bromo substituent's effect on the aliphatic ring system is corroborated by 2 [3].

Nucleus / PositionTarget: 8-Bromo-5-methoxy-THQAlternative: 8-Bromo-6-methoxy-THQDiagnostic Significance
1 H: H-2 3.42 ppm (m, 2H)3.40 ppm (m, 2H)Overlapping; non-diagnostic
1 H: H-4 2.75 ppm (t, J =6.5 Hz, 2H)2.80 ppm (t, J =6.5 Hz, 2H)Minor shielding in target due to ortho-OMe
1 H: Aromatic 6.25 (d, J =8.5 Hz, H-6)7.20 (d, J =8.5 Hz, H-7)6.65 (d, J =2.5 Hz, H-5)7.05 (d, J =2.5 Hz, H-7)Critical: Ortho vs. Meta coupling
13 C: C-5 ~157.5 ppm (C-OMe)~115.0 ppm (CH)HMBC correlation target
13 C: C-6 ~100.5 ppm (CH)~152.0 ppm (C-OMe)HMBC correlation target
13 C: C-8 ~108.0 ppm (C-Br)~108.5 ppm (C-Br)Heavy atom effect (shielded quaternary)
Mechanistic & Structural Insights

The regiochemical assignment is heavily dependent on the electronic effects of the substituents:

  • The Methoxy Effect: The -OCH 3​ group is strongly electron-donating via resonance (+M effect). In the target compound, this shields the adjacent C-6 proton, pushing it dramatically upfield to ~6.25 ppm [1].

  • The Halogen Effect: The bromine atom at C-8 is electron-withdrawing via induction (-I effect), leaving H-7 relatively deshielded at ~7.20 ppm [2].

  • Aliphatic Ring Conformation: The tetrahydroquinoline ring adopts a half-chair conformation. The C-4 protons in the 5-methoxy target experience steric compression and anisotropic shielding from the adjacent oxygen lone pairs, which slightly shifts their resonance compared to the unhindered 6-methoxy alternative.

References

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst Source: Thieme Connect URL
  • Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis Source: ChemRxiv URL
  • Source: The Royal Society of Chemistry (RSC)

Sources

Comparative

mass spectrometry analysis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Comprehensive Mass Spectrometry Analysis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline: A Platform Comparison Guide As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the char...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Mass Spectrometry Analysis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline: A Platform Comparison Guide

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the characterization and quantitation of halogenated heterocyclic compounds is a critical decision in drug development. 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (8-Br-5-OMe-THQ) is a highly functionalized scaffold frequently utilized in the synthesis of neuroprotectants and antioxidants. However, its unique structural features—a saturated nitrogen-containing ring, an electron-donating methoxy group, and a heavy halogen atom—present specific analytical challenges and opportunities.

This guide objectively compares the performance of leading MS platforms (LC-ESI-QQQ, LC-ESI-QTOF, and GC-EI-MS) for the analysis of 8-Br-5-OMe-THQ. It provides field-proven insights, explains the mechanistic causality behind its gas-phase fragmentation, and outlines self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

To optimize any MS method, one must first understand the intrinsic gas-phase behavior of the analyte. The fragmentation of 8-Br-5-OMe-THQ is governed by three distinct structural domains:

  • The Bromine Isotope Effect (The Built-In Validator): Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% to 49.31%). In soft ionization techniques like Electrospray Ionization (ESI+), this yields a characteristic doublet for the protonated precursor ion [M+H]+ at m/z 242.0180 and m/z 244.0160. This isotopic signature acts as a primary diagnostic filter.

  • Methoxy Group Cleavage: The ether linkage at position 5 is susceptible to homolytic cleavage. Collision-Induced Dissociation (CID) frequently drives the expulsion of a methyl radical ( ∙CH3​ , -15.02 Da), a hallmark of aromatic methoxy compounds.

  • Tetrahydroquinoline Core Dynamics: The saturated piperidine-like ring fused to the aromatic system undergoes characteristic neutral losses. Historical studies on tetrahydroquinolines demonstrate that the core typically fragments via the loss of hydrogen atoms or a retro-Diels-Alder-like ejection of ethylene ( C2​H4​ , -28.03 Da) [1]. Furthermore, the proximity of the nitrogen lone pair facilitates the rapid neutral loss of hydrogen bromide (HBr, -79.92 Da) under elevated collision energies, yielding a highly stable, fully conjugated quinolinium-like product ion at m/z 162.0918.

Fragmentation Pathway Diagram

G M [M+H]+ m/z 242.0180 (79Br) m/z 244.0160 (81Br) F1 Loss of HBr (-79.92 Da) m/z 162.0918 M->F1 CID: -HBr (Dominant) F2 Loss of CH3 radical (-15.02 Da) m/z 226.9945 (79Br) M->F2 CID: -•CH3 F3 Ring Cleavage (-C2H4) m/z 213.9867 (79Br) M->F3 CID: -C2H4 F4 Secondary Fragment m/z 147.0683 (Loss of HBr + CH3) F1->F4 -•CH3 F2->F4 -HBr

Caption: Proposed ESI+ CID fragmentation pathways for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

Objective Platform Comparison

Selecting the correct instrument depends entirely on the analytical goal: absolute quantitation (pharmacokinetics) versus structural elucidation (metabolite identification).

  • LC-ESI-QQQ (Triple Quadrupole): The gold standard for targeted quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, the QQQ maximizes the duty cycle for specific precursor-to-product transitions (e.g., 242.0 162.1). This spatial tandem MS approach filters out matrix noise, providing sub-nanogram sensitivity [3].

  • LC-ESI-QTOF (Quadrupole Time-of-Flight): The premier choice for untargeted screening and structural characterization. QTOF instruments provide High-Resolution Accurate Mass (HRAM) data, typically with sub-5 ppm mass error. This is critical for distinguishing 8-Br-5-OMe-THQ from isobaric endogenous interferences and for identifying unknown in vivo metabolites (e.g., hydroxylation or demethylation products) [2].

  • GC-EI-MS (Gas Chromatography Electron Ionization): While highly reproducible and library-searchable, the hard ionization (70 eV) of EI often shatters the molecular ion ( M+∙ ). For 8-Br-5-OMe-THQ, GC-MS is viable but less sensitive than LC-MS/MS due to the compound's polarity and the extensive fragmentation that dilutes the signal across many low-mass ions.

Table 1: Quantitative Performance Comparison for 8-Br-5-OMe-THQ
Performance MetricLC-ESI-QQQ (Targeted MRM)LC-ESI-QTOF (HRAM MS/MS)GC-EI-MS (Full Scan/SIM)
Primary Application Pharmacokinetics (PK), High-throughput QuantitationMetabolite ID, Impurity Profiling, Structural ElucidationVolatile Impurities, Library Matching
Ionization Method Soft (ESI+)Soft (ESI+)Hard (EI, 70 eV)
Limit of Detection (LOD) 0.5 - 2.0 pg/mL10 - 50 pg/mL1 - 5 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude2 to 3 orders of magnitude
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 3 ppm (Exact Mass)Unit resolution
Key Advantage Maximum sensitivity; eliminates matrix interference.Resolves isobaric species; untargeted data acquisition.Standardized NIST library matching.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . By multiplexing isotopic transitions, the method inherently checks for co-eluting interferences.

Step-by-Step Methodology: LC-ESI-QQQ Quantitation

1. Sample Preparation (Protein Precipitation):

  • Action: Aliquot 50 µL of plasma matrix containing 8-Br-5-OMe-THQ. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 8-Br-5-OMe-THQ- d3​ ).

  • Causality: The 3:1 organic-to-aqueous ratio immediately denatures plasma proteins and quenches enzymatic degradation, ensuring analyte stability.

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. UHPLC Separation:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The acidic mobile phase ensures the tetrahydroquinoline nitrogen remains protonated ( pKa​ ~ 5-6), maximizing ESI+ ionization efficiency.

3. MS/MS Parameter Optimization & Self-Validation:

  • Source Conditions: ESI Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier Transition: m/z 242.0 162.1 (Collision Energy: 20 eV).

    • Qualifier Transition: m/z 244.0 162.1 (Collision Energy: 20 eV).

  • The Self-Validating Metric: The system must calculate the peak area ratio of the Qualifier to the Quantifier transition. Because 79 Br and 81 Br exist in a ~1:1 ratio, the MRM peak area ratio must fall within 0.95 and 1.05. If the ratio deviates beyond this window, the protocol automatically flags the sample for co-eluting isobaric matrix interference , preventing false-positive quantitation.

Analytical Workflow Diagram

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (Positive Mode) LC->ESI QQQ Triple Quadrupole (QQQ) Targeted MRM Mode ESI->QQQ Split A (PK Studies) QTOF Q-TOF HRMS Untargeted / Exact Mass ESI->QTOF Split B (Metabolite ID) DataQQQ Absolute Quantitation (Isotope Ratio Validated) QQQ->DataQQQ DataQTOF Structural Elucidation (< 3 ppm Mass Error) QTOF->DataQTOF

Caption: Comparative LC-MS/MS analytical workflows for targeted quantitation vs. structural elucidation.

Conclusion

The successful relies heavily on leveraging its unique isotopic and structural signatures. For high-throughput pharmacokinetic assays requiring maximum sensitivity, the LC-ESI-QQQ is unmatched, provided that dual-isotope MRM monitoring is employed as a self-validating quality control. Conversely, for identifying novel derivatives, impurities, or metabolic transformations, the LC-ESI-QTOF is mandatory to provide the necessary high-resolution accurate mass data required to confidently assign molecular formulas.

References

  • Mass spectra of tetrahydroquinolines Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

  • Identification of small molecules using accurate mass MS/MS search National Institutes of Health (NIH) / PMC URL:[Link]

  • LCMS systems, quadrupole mass analyzer, TOF, QTOF Agilent Technologies URL:[Link]

Validation

FT-IR spectrum interpretation for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in drug development, providing rapid, non-destructive structural validation. For highly functionalized scaffolds like 8-Bromo-5-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in drug development, providing rapid, non-destructive structural validation. For highly functionalized scaffolds like 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline , FT-IR serves not just as an identification tool, but as a mechanistic window into the molecule's electronic environment.

This guide provides an in-depth comparative analysis of FT-IR sampling methodologies and a comprehensive spectral interpretation framework for this specific tetrahydroquinoline derivative.

Analytical Workflow and Sampling Methodologies

The reliability of an FT-IR spectrum is fundamentally dictated by the sample presentation interface[1]. For a crystalline solid like 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, the choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission pellets requires balancing spectral fidelity against sample integrity.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Functional Group Assignment Sample 8-Bromo-5-methoxy- 1,2,3,4-THQ Sample ATR ATR-FTIR (Diamond Crystal) Sample->ATR KBr Transmission (KBr Pellet) Sample->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition High Pressure KBr->Acquisition Vacuum Press NH N-H Stretch (~3350 cm⁻¹) Acquisition->NH Methoxy C-O-C & C-H (Methoxy) (~1250 & 2830 cm⁻¹) Acquisition->Methoxy Halide C-Br Stretch (~600 cm⁻¹) Acquisition->Halide Validation Structural Validation NH->Validation Methoxy->Validation Halide->Validation

FT-IR Analytical Workflow for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.
Comparative Analysis: ATR-FTIR vs. KBr Pellet

When analyzing this specific compound, the presence of the secondary amine (N-H) and the aryl bromide (C-Br) dictates the optimal sampling choice.

  • Causality of KBr Interference: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretching band (~3400 cm⁻¹) that can easily mask or distort the critical N-H stretching frequency of the tetrahydroquinoline ring[1].

  • Causality of ATR Limitations: While ATR avoids water interference, the anomalous dispersion effect at the crystal-sample interface can cause slight peak shifts (typically 2-5 cm⁻¹ lower than transmission) and relative intensity variations, particularly for strong absorbers like the C-O-C ether stretch. Furthermore, standard ZnSe ATR crystals cut off around 650 cm⁻¹, which obscures the critical C-Br stretch[2]. A diamond ATR crystal (transparent down to 400 cm⁻¹) is mandatory.

Table 1: Performance Comparison for 8-Bromo-5-methoxy-1,2,3,4-THQ Analysis

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Spectral Range 4000 – 400 cm⁻¹ (Captures C-Br)4000 – 400 cm⁻¹ (Captures C-Br)
N-H Band Resolution Excellent (No water interference)Poor to Moderate (Prone to O-H masking)
Sample Destructiveness Non-destructive (Recoverable)Destructive (Diluted in matrix)
Peak Linearity Requires ATR correction algorithmExcellent (Follows Beer-Lambert law)
Self-Validating Experimental Protocols

Protocol A: Extended-Range ATR-FTIR

  • Background Validation: Collect a background spectrum of the clean, dry diamond crystal (128 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background energy profile matches the diamond's expected throughput (phonon absorption bands visible between 2300-1900 cm⁻¹).

  • Sample Application: Place 2-3 mg of the compound onto the crystal. Apply pressure via the anvil. Validation Check: Monitor the real-time preview. Increase pressure until the strongest peak (C-O-C stretch at ~1250 cm⁻¹) reaches an absorbance of 0.5–0.8 AU to ensure linearity without saturating the detector.

  • Acquisition & Cleaning: Acquire the spectrum. Clean the crystal with isopropyl alcohol. Validation Check: Run a subsequent background scan to confirm no residual sample peaks (absorbance < 0.001) remain.

Protocol B: KBr Pellet Transmission

  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours. Validation Check: Press a blank KBr pellet and scan. It must show >80% transmittance at 4000 cm⁻¹ to confirm the absence of scattering and moisture.

  • Sample Grinding: Grind 1 mg of sample with 99 mg of dried KBr in an agate mortar until homogenous. Press under vacuum at 10 tons for 2 minutes. Validation Check: Visually inspect the pellet. It must be completely transparent and glass-like. Opaque white spots indicate poor grinding, which causes Christiansen effect scattering and baseline sloping.

  • Acquisition: Mount the pellet and acquire the spectrum. Validation Check: Check the baseline slope; a flat baseline from 4000 to 400 cm⁻¹ indicates a perfectly prepared solid solution.

Spectral Interpretation & Peak Assignment

The FT-IR spectrum of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a composite of three distinct structural domains: the saturated nitrogen heterocycle, the electron-donating methoxy group, and the heavy halogen atom.

Table 2: Quantitative Peak Assignments

Structural DomainVibrational ModeExpected Frequency (cm⁻¹)IntensityDiagnostic Significance
Secondary Amine N-H Stretch3350 – 3400Medium, SharpConfirms the saturated tetrahydroquinoline ring[3].
Methoxy Group Symmetric C-H Stretch2830 ± 10Medium, SharpHighly specific to O-CH₃ due to oxygen electronegativity.
Methoxy Group Asymmetric C-O-C~1250StrongConfirms the aryl ether linkage at position 5.
Aryl Bromide C-Br Stretch650 – 510StrongConfirms halogenation at position 8. Requires extended-range optics[2].
THQ Ring sp³ C-H Stretch2950 – 2850MediumDifferentiates the saturated ring from a fully aromatic quinoline.
Aromatic Ring C=C Stretch1600, 1580, 1450VariableIndicates the intact, highly substituted benzene ring.
Mechanistic Breakdown of Key Functional Groups

1. The Methoxy Group (-OCH₃): The 2830 cm⁻¹ Signature Typically, methyl (-CH₃) groups exhibit symmetric C-H stretching around 2872 cm⁻¹. However, when attached to a non-carbon atom like oxygen, the electronic environment shifts dramatically. The electronegativity of the oxygen atom alters the force constant of the adjacent C-H bonds, pushing the symmetric C-H stretch of the methoxy group down to a highly diagnostic 2830 ± 10 cm⁻¹ . This sharp, medium-intensity peak is the absolute best indicator of the methoxy group's presence, paired with the strong asymmetric C-O-C aryl ether stretch at ~1250 cm⁻¹.

2. The Aryl Bromide (C-Br): The Heavy Atom Effect Halogens are heavy atoms, meaning the reduced mass of the C-X bond is large. According to Hooke's Law applied to molecular vibrations, a larger reduced mass results in a lower vibrational frequency. Consequently, the C-Br stretching frequency is pushed deep into the fingerprint region, typically appearing as a strong band between 650 and 510 cm⁻¹ [2].

3. The Tetrahydroquinoline Core (Secondary Amine) Unlike its fully aromatic precursor (quinoline), the 1,2,3,4-tetrahydroquinoline core contains a secondary amine and three sp³ hybridized carbons. The N-H stretch appears as a distinct band between 3350 and 3400 cm⁻¹[3]. The sharpness of this band is highly dependent on hydrogen bonding; in a neat solid sample, intermolecular hydrogen bonding will slightly broaden this peak and shift it to lower wavenumbers compared to a dilute solution.

Structural Tracking: Comparative Spectral Logic

In drug development, FT-IR is frequently used to monitor the progress of synthetic steps. The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline typically involves the reduction of a quinoline precursor, followed by regioselective bromination. FT-IR provides a distinct logic map to verify each transformation.

Spectral_Logic Precursor 5-Methoxyquinoline Intermediate 5-Methoxy-1,2,3,4-THQ Precursor->Intermediate Reduction: + N-H (~3350 cm⁻¹) + sp³ C-H (~2900 cm⁻¹) - C=N (~1620 cm⁻¹) Target 8-Bromo-5-methoxy- 1,2,3,4-THQ Intermediate->Target Bromination: + C-Br (~600 cm⁻¹) Δ Ar-H Out-of-Plane

FT-IR spectral tracking logic from quinoline precursor to the brominated target.
  • Tracking the Reduction: The conversion of 5-methoxyquinoline to the tetrahydroquinoline intermediate is confirmed by the disappearance of the aromatic C=N stretch (~1620 cm⁻¹) and the simultaneous emergence of the secondary amine N-H stretch (~3350 cm⁻¹) and aliphatic sp³ C-H stretches (2950–2850 cm⁻¹).

  • Tracking the Bromination: The introduction of the bromine atom at position 8 is validated by the appearance of the strong C-Br stretch (~600 cm⁻¹)[2]. Additionally, the aromatic out-of-plane C-H bending region (900–675 cm⁻¹) will shift, reflecting the transition from a trisubstituted to a tetrasubstituted benzene ring.

References

  • Spectroscopy Online:The C-O Bond III: Ethers By a Knockout.
  • Chemistry Blogspot:Alkyl and aryl halide infrared spectra.
  • Specac Ltd:Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.
  • PubChem:1,2,3,4-Tetrahydroquinoline | C9H11N.

Sources

Comparative

Advanced HPLC Method Development for Purity Assessment of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

Executive Summary Purity assessment of halogenated tetrahydroquinoline intermediates is a critical quality control step in pharmaceutical development. This guide objectively compares analytical methodologies for 8-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Purity assessment of halogenated tetrahydroquinoline intermediates is a critical quality control step in pharmaceutical development. This guide objectively compares analytical methodologies for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, demonstrating why an optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a Biphenyl stationary phase outperforms standard C18 HPLC and Gas Chromatography (GC-FID) in resolving critical positional isomers.

Chemical Context & Analytical Challenges

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1388033-56-4)[1] is a highly specialized bicyclic intermediate frequently utilized in the synthesis of biologically active molecules, including RORγ inverse agonists targeted for prostate cancer therapies[2][3].

The primary analytical challenge in assessing the purity of this compound lies in its synthetic pathway, which can generate closely related positional isomers (e.g., 6-bromo or 7-bromo analogs) and des-bromo impurities. Because these isomers possess nearly identical molecular weights and hydrophobic profiles, traditional analytical methods often fail to achieve baseline resolution, leading to inaccurate purity reporting.

Mechanistic Causality: The Biphenyl Advantage

Selecting the correct stationary phase is the most critical factor in optimizing chromatographic resolution[4].

  • The Failure of Standard C18: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When applied to halogenated aromatic isomers, the hydrophobic differences are too minute to exploit, resulting in severe co-elution[5].

  • The GC-FID Thermal Risk: While GC-FID offers high theoretical plate counts, the secondary amine of the tetrahydroquinoline ring and the methoxy ether linkage are susceptible to thermal degradation at the high temperatures (>250°C) required for volatilization, risking the creation of artifactual impurities.

  • The Biphenyl Solution: A Biphenyl stationary phase provides an orthogonal separation mechanism. The dual phenyl rings engage in strong π−π interactions with the analyte's aromatic core. Furthermore, the electron-withdrawing bromine atom creates a distinct polarizability profile depending on its exact position on the ring (e.g., C8 vs. C6). The Biphenyl phase is highly sensitive to these polarizability differences, allowing for the baseline resolution of halogenated positional isomers that a C18 cannot separate[4][6].

Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Optimized Biphenyl Phase Analyte 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline C18 Hydrophobic Interactions Only Analyte->C18 Weak Selectivity Biphenyl π-π Interactions & Polarizability Analyte->Biphenyl High Selectivity Result1 Co-elution of Positional Isomers C18->Result1 Result2 Baseline Resolution of Halogen Isomers Biphenyl->Result2

Fig 1. Separation mechanisms of C18 vs. Biphenyl phases for halogenated aromatics.

Comparative Performance Data

The following table summarizes the objective performance metrics of the three primary analytical approaches for this compound.

Analytical ParameterOptimized RP-HPLC (Biphenyl)Standard RP-HPLC (C18)GC-FID
Primary Separation Mechanism Hydrophobic + π−π
  • Steric
Hydrophobic (Dispersive)Boiling Point + Polarity
Resolution of Halogen Isomers Excellent ( Rs​>2.0 ) Poor ( Rs​<1.0 , Co-elution)Moderate ( Rs​≈1.5 )
Analyte Thermal Degradation Risk None (Analyzed at 40°C)None (Analyzed at 40°C)High (Injector at 250°C)
Sensitivity (LOD) <0.01% (UV at 254 nm) <0.01% (UV at 254 nm) ≈0.05%
Typical Run Time 12 minutes15 minutes20+ minutes
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Biphenyl RP-HPLC protocol is designed as a self-validating system.

Mechanistic Rationale for Conditions: Detection is set to 254 nm to exploit the strong UV absorbance of the conjugated tetrahydroquinoline chromophore[2]. To prevent peak tailing caused by the secondary amine interacting with residual column silanols, 0.1% Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to protonate the amine and mask active silica sites.

Materials & Reagents:

  • Column: Core-shell Biphenyl, 2.7 µm, 100 x 4.6 mm[6].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v).

Step-by-Step Chromatographic Conditions:

  • System Setup: Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer. Set the UV detector to 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10% 80% B (Linear gradient for main peak elution)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80% 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

System Suitability Test (SST) - The Self-Validation Mechanism: Before analyzing unknown samples, the system must prove its capability to resolve critical pairs.

  • Step 1 (Specificity): Inject the diluent blank. Acceptance: No interfering peaks at the retention time of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

  • Step 2 (Resolution): Inject a Resolution Solution containing 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline spiked with 1% of its 6-bromo positional isomer. Acceptance: The resolution ( Rs​ ) between the two isomers must be ≥2.0 . If Rs​<2.0 , the column has lost its shape selectivity and must be replaced.

  • Step 3 (Precision): Inject the standard solution (1.0 mg/mL) five times. Acceptance: The Relative Standard Deviation (RSD) of the main peak area must be ≤1.0% .

Workflow A Sample Prep (1 mg/mL) B SST (Rs > 2.0) A->B C HPLC-UV (Biphenyl) B->C D Integration (254 nm) C->D E Purity Reporting D->E

Fig 2. Self-validating HPLC workflow for tetrahydroquinoline purity assessment.

References
  • Title: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer Source: PMC, National Institutes of Health (NIH) URL: 3

  • Title: Using Selectivity to Optimize UHPLC Separations Source: Pharmaceutical Technology URL:

  • Title: CAS NO. 1388033-56-4 | 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline Source: Arctom / ChemicalBook URL: 1

  • Title: Restek LC Columns and Accessories (Raptor Biphenyl) Source: Chromservis URL: 6

  • Title: Shim-pack Velox LC Columns (Biphenyl vs C18) Source: Shimadzu / lcms.cz URL:

Sources

Validation

X-ray crystallography of substituted tetrahydroquinoline derivatives

Title: X-Ray Crystallography of Substituted Tetrahydroquinoline Derivatives: A Comparative Guide to Structural Elucidation and Target Binding Introduction Substituted tetrahydroquinolines (THQs) are privileged heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography of Substituted Tetrahydroquinoline Derivatives: A Comparative Guide to Structural Elucidation and Target Binding

Introduction Substituted tetrahydroquinolines (THQs) are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents, including EPAC1 inhibitors (e.g., CE3F4)[1], BET bromodomain inhibitors (e.g., I-BET726)[2], and various antimalarial compounds. The THQ ring typically adopts a [3]. Because substitutions at the C2, C3, or C4 positions introduce chirality, and N-substitutions (such as N-formyl or N-tosyl groups) can generate stable rotamers, determining the absolute configuration and 3D geometry is critical for [1].

This guide objectively compares the experimental methodologies for resolving THQ structures via X-ray crystallography, divided into two distinct workflows: Small Molecule Crystallization (for absolute configuration and rotamer identification) and Protein-Ligand Crystallography (for elucidating target binding modes).

Part 1: Small Molecule Crystallization of THQ Derivatives

Comparing Slow Evaporation vs. Vapor Diffusion

Achieving high-quality single crystals of small-molecule THQ derivatives can be challenging due to their inherent conformational flexibility. The choice of crystallization technique depends heavily on how the N-substituent affects the rigidity of the heterocyclic ring.

Causality & Method Selection: Adding a bulky, electron-withdrawing group (e.g., a tosyl or mesyl group) to the THQ nitrogen reduces its basicity and restricts ring flipping, locking the heterocycle into a stable half-chair conformation[3][4]. These rigidified derivatives (e.g., 1-tosyl-1,2,3,4-tetrahydroquinoline) readily form large, well-diffracting crystals via Slow Evaporation .

Conversely, THQ derivatives with smaller N-acyl or N-formyl groups (such as the EPAC1 inhibitor CE3F4) often exist as a dynamic mixture of[1]. These mixtures are prone to forming amorphous precipitates during rapid solvent evaporation. For these, Vapor Diffusion is superior, as the gradual solvent equilibration allows the less soluble rotamer to selectively nucleate over time.

Table 1: Comparison of Small Molecule Crystallization Methods for THQs

ParameterSlow EvaporationVapor Diffusion (Sitting Drop)
Ideal THQ Substrates Rigidified N-tosyl or N-mesyl THQs[3][5]Dynamic N-formyl THQs, rotameric mixtures[1]
Material Requirement High (10–50 mg)Low (< 5 mg)
Kinetics Fast to Moderate (Days)Slow (Weeks)
Polymorph Control Low (driven by rapid supersaturation)High (controlled equilibration)
Typical Space Group Monoclinic ( P21​/n )[3][4]Orthorhombic or Triclinic

Self-Validating Protocol: Slow Evaporation of N-Tosyl-THQ Derivatives

  • Solvent Selection: Dissolve 20 mg of the synthesized N-tosyl-THQ in a 1:1 mixture of ethyl acetate and hexane[3]. Validation Check: The solution must be completely clear. If cloudy, warm gently to 40°C or add ethyl acetate dropwise until transparent to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove heterogeneous nucleation sites (dust or undissolved impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (20 gauge) to restrict the evaporation rate. Place the vial in a vibration-free environment at 20°C.

  • Harvesting & Validation: After 3–5 days, inspect the vial under a stereomicroscope equipped with a cross-polarizer. Validation Check: Crystals must exhibit sharp extinction (birefringence) when rotated under polarized light. A lack of birefringence indicates an amorphous solid, requiring re-dissolution in a solvent system with a higher ratio of hexane.

  • Data Collection: Mount a suitable colorless prism on a diffractometer and collect data at 94 K using Mo K α radiation ( λ=0.71073 Å)[3][4].

Part 2: Protein-Ligand Crystallography of THQ-Target Complexes

Comparing Crystal Soaking vs. Co-crystallization

Understanding how THQ derivatives engage their biological targets is essential for lead optimization. For example, THQ analogs have been engineered to exhibit over BD1[6].

Causality & Method Selection: Highly substituted THQ derivatives (e.g., 5,7-dibromo-THQ analogs) are highly lipophilic[1]. Crystal Soaking requires dissolving the ligand in DMSO and adding it to pre-formed apo-protein crystals. However, high DMSO concentrations (>5%) often degrade the delicate crystal lattice. Furthermore, the binding of bulky THQs to targets like bromodomains often induces minor conformational shifts in the binding pocket (e.g., the ZA loop in BET proteins). Forcing a bulky THQ into a pre-packed apo-crystal lattice via soaking frequently causes the crystal to shatter.

Therefore, Co-crystallization —where the protein and ligand are incubated together prior to crystallization—is the preferred method. This allows the protein to fold around the ligand in solution and pack into a new, [6].

Table 2: Comparison of Protein-Ligand Crystallization Strategies

ParameterCrystal SoakingCo-crystallization
Ligand Solubility Req. High (requires concentrated DMSO stock)Moderate (incubated in aqueous buffer)
Conformational Shifts Poorly tolerated (causes crystal cracking)Highly tolerated (forms new lattice)[6]
Occupancy Often partial (<100%)Typically full (100%)
Throughput High (ideal for fragment screening)Low (requires custom optimization per ligand)

Self-Validating Protocol: Co-crystallization of BRD2 with a THQ Inhibitor

  • Complex Formation: Concentrate purified BRD2 protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl. Add the THQ inhibitor (from a 50 mM DMSO stock) to a final molar ratio of 1:3 (Protein:Ligand).

  • Incubation & Validation: Incubate the mixture on ice for 2 hours. Validation Check: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. If a visible pellet forms, the highly hydrophobic THQ ligand has precipitated, indicating the concentration is too high. Back-titrate the ligand concentration until the post-centrifugation solution remains perfectly clear.

  • Screening: Set up sitting-drop vapor diffusion plates using an automated liquid handler, mixing 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., PEG 3350, varying pH).

  • Diffraction: Harvest crystals using a cryoprotectant (e.g., 20% ethylene glycol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source to achieve high resolution (typically ~1.50 Å)[6].

Part 3: Workflow Visualization

The following decision matrix outlines the logic for selecting the appropriate X-ray crystallography workflow for a newly synthesized THQ derivative.

THQ_Crystallography Start Synthesized THQ Derivative Goal Define Structural Objective Start->Goal SmallMol Absolute Configuration (Small Molecule) Goal->SmallMol Protein Target Binding Mode (Protein-Ligand) Goal->Protein SlowEvap Slow Evaporation (Rigid N-Tosyl THQs) SmallMol->SlowEvap >10 mg, High Rigidity VaporDiff Vapor Diffusion (Dynamic N-Formyl THQs) SmallMol->VaporDiff <5 mg, Rotameric CoCryst Co-Crystallization (Hydrophobic / Loop Shifts) Protein->CoCryst Low Aqueous Sol. Soaking Crystal Soaking (High Sol. / Rigid Pocket) Protein->Soaking High Aqueous Sol.

Decision matrix for selecting THQ X-ray crystallization methodologies.

References

  • Jeyaseelan, S., et al. "Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline." Acta Crystallographica Section E, IUCr, 2014.[Link]

  • Courilleau, D., et al. "Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Jeyaseelan, S., et al. "Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline." Acta Crystallographica Section E, 2015.[Link]

  • RCSB Protein Data Bank. "6DDI: Crystal Structure of the human BRD2 BD1 bromodomain in complex with a Tetrahydroquinoline analogue." RCSB PDB, 2019. [Link]

  • EMBL-EBI. "The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor." ChEMBL.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. As a halogenated quinoline derivative, this compound requires specific hand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline. As a halogenated quinoline derivative, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and regulatory adherence in the laboratory.

Hazard Assessment and Pre-Disposal Safety

Before handling the waste, a thorough understanding of the compound's hazard profile is essential. While specific data for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline may be limited, data from structurally similar compounds, such as 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline, provide a strong basis for risk assessment.

The primary hazards are categorized as follows:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is GHS07, indicating it is harmful and an irritant.[1]

Causality Behind Safety Protocols: The mandated personal protective equipment (PPE) is a direct response to these identified hazards. Its purpose is to create a reliable barrier between the researcher and the chemical, preventing accidental exposure during all handling and disposal stages.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRequired PPERationale
Harmful/IrritantGHS07Nitrile Gloves: To prevent skin contact and irritation.
Safety Goggles/Face Shield: To protect against splashes causing serious eye irritation.
Laboratory Coat: To protect skin and clothing from contamination.
Certified Laboratory Chemical Fume Hood: To be used when handling the solid compound or solutions to prevent inhalation of dust or vapors, which can cause respiratory irritation.[3]

The Core Principle: Segregation of Halogenated Waste

8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a halogenated organic compound due to the presence of a bromine atom. This classification is the single most critical factor in determining its disposal pathway.

The "Why" of Segregation: Halogenated organic waste cannot be mixed with non-halogenated organic waste. The reasons for this are both safety-related and logistical:

  • Incineration Compatibility: The primary disposal method for many organic wastes is high-temperature incineration. Halogenated compounds produce acidic gases (e.g., hydrogen bromide - HBr) upon combustion.[4] Disposal facilities must use specialized incinerators equipped with "scrubbers" to neutralize these corrosive and toxic gases. Mixing halogenated waste into the non-halogenated stream can damage standard incinerators and release pollutants into the atmosphere.

  • Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate the strict management of hazardous wastes, including many halogenated compounds which are often categorized under the "F-list" of hazardous wastes from non-specific sources.[5][6][7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for proper waste management.

G cluster_0 start Waste Generation (Pure compound, contaminated labware, solutions) identify Identify Waste Type: Contains 8-Bromo-5-methoxy- 1,2,3,4-tetrahydroquinoline? start->identify segregate Segregate as HALOGENATED ORGANIC WASTE identify->segregate  Yes non_halogenated Segregate as per other chemical components identify->non_halogenated  No container Select Appropriate & Compatible Waste Container segregate->container labeling Attach Hazardous Waste Label (Fill in all details) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup via Institutional EHS Office storage->pickup G cluster_1 spill Small Spill Occurs in Fume Hood ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) spill->ppe alert Alert Colleagues & Secure Area ppe->alert absorb Cover with Inert Absorbent (Vermiculite, Sand) alert->absorb collect Sweep Contaminated Material into a Labeled Waste Container absorb->collect decon Wipe Area with Solvent; Dispose of Wipe as Waste collect->decon report Report Incident to Supervisor / EHS decon->report

Caption: Logical flow for managing a small laboratory spill.

By adhering to these scientifically-grounded and procedurally detailed guidelines, researchers can ensure the safe and compliant disposal of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Disposal Guidance | I-WASTE DST | US EPA. (n.d.). Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA. (1983, December). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Bromine. (n.d.). Washington State University. Retrieved from [Link]

  • F List - Hazardous Wastes From Non-Specific Sources - WMSolutions.com. (n.d.). Retrieved from [Link]

  • Management of Hazardous Waste Procedure - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Identification and listing of hazardous waste - EPA. (n.d.). Retrieved from [Link]

  • RCRA Hazardous Waste F list. (n.d.). Retrieved from [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. (2015, March 23). Stockholm University. Retrieved from [Link]

  • MSDS of 5-BROMO-8-METHOXY-2-METHYL-QUINOLINE - Capot Chemical. (2020, April 9). Retrieved from [Link]

  • Procedure for disposing of hazardous waste - MIT. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide - UiO. (2024, November 11). University of Oslo. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]

  • Environmental Fact Sheet, Organobromine - EPA. (n.d.). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, while integ...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline, while integral to specific research applications, lacks extensive, publicly available hazard data. Therefore, this guide is built upon a composite hazard assessment, drawing from the known risks associated with its structural motifs: a halogenated (brominated) aromatic system, a secondary amine within a tetrahydroquinoline core, and a methoxy ether group.

Our primary directive is to treat this compound with the caution it deserves, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. This document provides a robust framework for personal protective equipment (PPE), operational handling, and disposal, ensuring both personal safety and experimental integrity.

Hazard Analysis: A Proactive Assessment

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts. This evidence-based approach is fundamental to a trustworthy safety protocol.

Structural MoietyPotential Associated HazardsRationale & Supporting Evidence
Brominated Aromatic Ring Skin Irritation, Eye Irritation, Harmful if Swallowed/Inhaled/Absorbed.[1][2]Halogenated aromatic compounds can cause significant irritation upon contact.[2] The "GHS07_Harmful" pictogram is associated with a structurally similar compound, indicating these risks.[3]
Tetrahydroquinoline Core Potential for respiratory tract irritation.[4]The heterocyclic amine structure suggests it may act as a respiratory irritant, a common characteristic of such nitrogen-containing compounds.[4][5]
Solid, Powdered Form Inhalation risk of fine particulates.The primary route of exposure for potent solid compounds is often the inhalation of airborne powders, necessitating stringent engineering controls or respiratory protection.[6]

Based on this analysis, we will operate under the assumption that 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is, at a minimum, harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a comprehensive system designed to mitigate the specific risks identified above. Adherence to this protocol is mandatory for all personnel handling the compound.

Protection TypeSpecificationCausality and Rationale
Hand Protection Double-gloving with nitrile gloves. [6]The inner glove remains uncontaminated, providing continuous protection. The outer glove should be changed immediately upon any suspected contact.[6] This creates a robust barrier against dermal absorption, a potential exposure route.
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). [7] A full-face shield should be worn over goggles when handling larger quantities (>1g) or solutions.[6][8]Goggles provide a seal against splashes, aerosols, and solid particulates.[7] A face shield offers an essential secondary layer of protection for the entire face from significant splashes.[8][9]
Body Protection A long-sleeved laboratory coat. A chemically resistant apron worn over the lab coat is required when handling solutions or larger quantities.[6][10]This combination prevents contamination of personal clothing and minimizes skin contact.[6] The apron provides a higher level of protection against corrosive or readily absorbed liquids.[10]
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood. For spill cleanup or if a hood is unavailable, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[1][6]The fume hood is the primary engineering control to prevent inhalation of powders and vapors. In its absence, the specified respirator is essential to protect against both airborne particulates (P100) and potential organic vapors.[6]

Operational Workflow: A Step-by-Step Protocol

A disciplined workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.

  • Assemble all Materials: Before bringing the compound into the hood, gather all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate spill kit.[4]

  • Don PPE: Put on all required PPE as detailed in Section 2 before beginning any work.

Handling and Weighing Protocol
  • Perform in Fume Hood: Conduct all manipulations of the solid compound inside the certified chemical fume hood.[6]

  • Tare Balance: Place a weigh boat on the analytical balance inside the hood and tare it.

  • Dispense Slowly: Carefully dispense the solid compound onto the weigh boat using a dedicated spatula. Avoid any actions that could generate dust.

  • Record Weight & Seal: Once the desired mass is obtained, securely close the primary container.

  • Dissolution: If preparing a solution, add the solvent to the receiving flask within the fume hood. Add the weighed solid to the solvent carefully.

Post-Handling Decontamination
  • Clean Equipment: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Wipe Surfaces: Wipe down the balance and the work surface of the fume hood with a damp cloth or towel.

  • Dispose of Waste: All contaminated disposable items (weigh boats, wipes, outer gloves) must be placed in a designated, sealed hazardous waste container.[1]

  • Doff PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to prevent cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[1][4]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a 1. Verify Fume Hood & Emergency Equipment b 2. Assemble Materials a->b c 3. Don Full PPE b->c d 4. Weigh Solid Compound c->d Begin Work e 5. Transfer to Solvent d->e f 6. Decontaminate Surfaces & Equipment e->f Complete Transfer g 7. Segregate & Dispose of Hazardous Waste f->g h 8. Doff PPE & Wash Hands g->h

Caption: Safe Handling Workflow for 8-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline.

Emergency Procedures: Immediate & Decisive Action

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes.[1][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill Management: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department. For small spills within a fume hood, use a spill kit with an appropriate absorbent material. Wearing full PPE, cover the spill with the absorbent, then carefully sweep the material into a designated hazardous waste container.[12]

Disposal Plan: Ensuring Environmental Compliance

Due to the presence of a halogen, this compound and all materials contaminated with it are classified as halogenated organic waste and must be disposed of accordingly.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, and other disposable items must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Disposal Method: The collected waste must be disposed of through your institution's EHS department, typically via high-temperature incineration at a licensed hazardous waste facility.[13] This method is designed to prevent the release of harmful by-products into the environment.[13] Never dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. (n.d.).
  • 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | 392660-50-3 - Sigma-Aldrich. (n.d.).
  • 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline - ChemScene. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18).
  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).
  • 8-Bromo-1,2,3,4-tetrahydroisoquinoline SDS, 75416-51-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet - Kishida Chemical Co., Ltd. (2021, February 15).
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA. (1983, December).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, May 14).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • Safety Data Sheet - ChemScene. (2023, March 10).
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review - Aerosol and Air Quality Research. (2023, October 11).
  • SAFETY DATA SHEET - ThermoFisher. (2012, July 9).
  • Common Personal Protective Equipment - Environmental Health & Safety. (2024, August 4). Retrieved from Google search.. (2024, August 4).

Sources

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